molecular formula C28H45N3O5 B1496307 Z-Lys(Ac)-OH.DCHA

Z-Lys(Ac)-OH.DCHA

Cat. No.: B1496307
M. Wt: 503.7 g/mol
InChI Key: VJVMZEPJQFOKJN-UQKRIMTDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-Lys(Ac)-OH.DCHA is a useful research compound. Its molecular formula is C28H45N3O5 and its molecular weight is 503.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Z-Lys(Ac)-OH.DCHA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Lys(Ac)-OH.DCHA including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H45N3O5

Molecular Weight

503.7 g/mol

IUPAC Name

(2S)-6-acetamido-2-(phenylmethoxycarbonylamino)hexanoic acid;N-cyclohexylcyclohexanamine

InChI

InChI=1S/C16H22N2O5.C12H23N/c1-12(19)17-10-6-5-9-14(15(20)21)18-16(22)23-11-13-7-3-2-4-8-13;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-4,7-8,14H,5-6,9-11H2,1H3,(H,17,19)(H,18,22)(H,20,21);11-13H,1-10H2/t14-;/m0./s1

InChI Key

VJVMZEPJQFOKJN-UQKRIMTDSA-N

Isomeric SMILES

CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(=O)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2

sequence

X

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Physicochemical Characterization and Application of Z-Lys(Ac)-OH·DCHA

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth characterization of Z-Lys(Ac)-OH·DCHA , a specialized amino acid derivative used in advanced peptide synthesis.

Abstract

Z-Lys(Ac)-OH[1][2]·DCHA (N


-Benzyloxycarbonyl-N

-acetyl-L-lysine dicyclohexylamine salt) is a robust, orthogonally protected amino acid building block. It is critical for the synthesis of peptides containing acetylated lysine residues—a post-translational modification (PTM) central to epigenetic regulation (e.g., histone acetylation). Unlike free acids which can be hygroscopic oils, the dicyclohexylamine (DCHA) salt form provides a stable, crystalline solid that ensures precise stoichiometry and long-term stability. This guide details its molecular specifications, physicochemical properties, and validated protocols for its application in solution-phase and solid-phase peptide synthesis.

Part 1: Chemical Identity & Structural Analysis

Nomenclature and Classification
  • Common Name: Z-Lys(Ac)-OH·DCHA

  • IUPAC Name: Dicyclohexylammonium (2S)-6-acetamido-2-{[(benzyloxy)carbonyl]amino}hexanoate

  • CAS Number: 68223-09-6

  • Role: Protected L-Lysine building block for the introduction of

    
    -acetyl-lysine.[2]
    
Molecular Formula & Weight Calculation

The compound is a salt complex comprising the protected amino acid anion and the dicyclohexylammonium cation.

Component A: Z-Lys(Ac)-OH (Anion/Free Acid)

  • Backbone: L-Lysine (

    
    )
    
  • 
    -Amine Protection:  Benzyloxycarbonyl (Z or Cbz) group (
    
    
    
    added, H removed).
  • 
    -Amine Modification:  Acetyl (Ac) group (
    
    
    
    added, H removed).
  • Net Formula (Free Acid):

    
    
    
  • Molecular Weight (Free Acid): 322.36 g/mol

Component B: Dicyclohexylamine (Cation/Counterion) [2]

  • Formula:

    
    
    
  • Molecular Weight: 181.32 g/mol

Total Salt Complex

  • Molecular Formula:

    
    
    
  • Molecular Weight: 503.68 g/mol

Structural Topology (Graphviz)

The following diagram illustrates the assembly of the salt complex and the specific protection sites.

Structure Z_Group Z-Group (Benzyloxycarbonyl) Alpha_N α-Amine Z_Group->Alpha_N Protects Lys_Backbone L-Lysine Backbone (Chiral Center) Alpha_N->Lys_Backbone Epsilon_N ε-Amine Lys_Backbone->Epsilon_N Carboxyl C-Terminal Carboxyl (Anionic Site) Lys_Backbone->Carboxyl Ac_Group Acetyl Group (Epigenetic Mark) Epsilon_N->Ac_Group Modified by DCHA Dicyclohexylamine (Cationic Counterion) Carboxyl->DCHA Ionic Bond (Salt Formation)

Caption: Structural assembly of Z-Lys(Ac)-OH·DCHA showing orthogonal protection and salt formation.[3]

Part 2: Physicochemical Properties[4]

The DCHA salt form is preferred over the free acid because Z-amino acids often exist as viscous oils or amorphous solids that are difficult to purify. The DCHA salt crystallizes well, allowing for high purity (>99%).

PropertySpecification
Appearance White to off-white crystalline powder
Molecular Weight 503.68 g/mol
Melting Point 154–158 °C (Typical for Z-amino acid DCHA salts)
Solubility Soluble in Methanol (MeOH), Ethanol, DMF, DCM. Insoluble/Low solubility in Water, Diethyl Ether.
Purity (HPLC)

98.0%
Optical Rotation

specific to L-isomer (typically negative in MeOH)
Hygroscopicity Low (Stable under ambient conditions)

Part 3: Synthetic Utility & Protocols

Strategic Application

This compound is primarily used in Solution Phase Peptide Synthesis or specialized Solid Phase Peptide Synthesis (SPPS) strategies where the Z group is required for orthogonality.

  • Epigenetic Research: Used to synthesize histone fragments (e.g., H3K9ac, H3K27ac) to study gene regulation.

  • Orthogonality: The Z group is stable to mild acids (TFA) and bases (Piperidine), but removed by catalytic hydrogenolysis (

    
    ) or strong acids (HBr/AcOH, HF). The Acetyl group is stable to all these conditions, ensuring the PTM remains intact.
    
Protocol: Desalting (Liberating the Free Acid)

Before coupling, the DCHA salt is often removed to prevent amine interference during activation.

  • Dissolution: Suspend 1.0 mmol of Z-Lys(Ac)-OH·DCHA in 20 mL of Ethyl Acetate (EtOAc).

  • Acid Wash: Transfer to a separatory funnel. Wash twice with 10 mL of 10% Citric Acid or 0.5 N

    
    . The DCHA remains in the aqueous phase as the ammonium salt.
    
  • Extraction: The Z-Lys(Ac)-OH free acid partitions into the organic (EtOAc) layer.

  • Drying: Wash the organic layer with brine, dry over anhydrous

    
    , and evaporate to yield the oily free acid.
    
  • Usage: Use immediately for coupling.

Protocol: Peptide Coupling (Solution Phase)

Reagents: DCC (Dicyclohexylcarbodiimide) and HOBt (Hydroxybenzotriazole).

  • Activation: Dissolve the desalted Z-Lys(Ac)-OH (1.0 eq) and HOBt (1.1 eq) in dry DCM/DMF (1:1). Cool to 0°C.

  • Coupling: Add DCC (1.1 eq). Stir for 30 min at 0°C to form the active ester.

  • Addition: Add the amino component (e.g., H-Peptide-OR) (1.0 eq) and a base (DIPEA) if necessary to adjust pH to ~8.

  • Reaction: Stir at Room Temperature for 4–12 hours. Monitor by TLC or HPLC.

  • Workup: Filter off DCU urea byproduct. Wash filtrate with acid/base/brine sequence.

Synthetic Workflow Diagram

Workflow Start Z-Lys(Ac)-OH·DCHA (Stable Salt) Desalt Acid Extraction (Remove DCHA) Start->Desalt 10% Citric Acid/EtOAc FreeAcid Z-Lys(Ac)-OH (Reactive Free Acid) Desalt->FreeAcid Coupling Coupling Reaction (DCC/HOBt or HATU) FreeAcid->Coupling + Amino Component Peptide Z-Lys(Ac)-Peptide-R Coupling->Peptide Deprotection Z-Removal (H2/Pd-C or HBr) Peptide->Deprotection Final H-Lys(Ac)-Peptide-R (Acetylated Peptide) Deprotection->Final Ac group remains intact

Caption: Workflow for incorporating Z-Lys(Ac)-OH into peptides, highlighting DCHA removal and Z-deprotection.

Part 4: Quality Control & Storage

Analytical Verification
  • TLC: Silica gel 60

    
    . Solvent system: Chloroform/Methanol/Acetic Acid (90:8:2). Visualized by UV and Ninhydrin (negative until deprotection) or Chlorine/Tolidine (positive for amide).
    
  • HPLC: C18 Reverse Phase column. Gradient: 5-95% Acetonitrile in Water (+0.1% TFA).[1]

  • NMR:

    
    -NMR (DMSO-
    
    
    
    ) should show characteristic multiplets for the cyclohexyl rings (
    
    
    1.0–2.0 ppm) and the singlet for the acetyl methyl group (
    
    
    ~1.8 ppm).
Storage Conditions
  • Temperature: Store at +2°C to +8°C.

  • Environment: Keep dry and protected from light.

  • Stability: Stable for >2 years if stored properly in a sealed container.

References

  • ChemicalBook. (2025). Z-LYS(AC)-OH DCHA | 68223-09-6. Link

  • Watson International. (2025). Z-Lys(Ac)-OH DCHA CAS 68223-09-6. Link

  • Bachem. (2024). Peptide Synthesis Guide: Protecting Groups. Link (General reference for Z/DCHA chemistry).

  • PubChem. (2025).[4] Dicyclohexylamine Compound Summary. Link

Sources

Difference between Z-Lys(Ac)-OH free acid and DCHA salt

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Core Differences Between Z-Lys(Ac)-OH Free Acid and its DCHA Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of peptide synthesis and drug discovery, the selection of appropriate building blocks is paramount to the success of a project. Nα-benzyloxycarbonyl-Nε-acetyl-L-lysine (Z-Lys(Ac)-OH) is a crucial derivative of lysine used in the synthesis of peptides and peptidomimetics containing acetylated lysine residues, a key post-translational modification. This amino acid derivative is commonly available in two forms: the free acid and the dicyclohexylammonium (DCHA) salt. The choice between these two forms has significant implications for handling, purification, storage, and incorporation into a synthetic workflow. This technical guide provides a comprehensive analysis of the fundamental differences between Z-Lys(Ac)-OH free acid and its DCHA salt, offering practical insights to aid researchers in making informed decisions for their specific applications.

Introduction: The Significance of Acetylated Lysine and the Role of DCHA Salts

Lysine acetylation is a vital post-translational modification that neutralizes the positive charge of the lysine side chain, thereby influencing protein structure, function, and interaction with other molecules. The incorporation of acetylated lysine residues into synthetic peptides is essential for studying the biological consequences of this modification. Z-Lys(Ac)-OH serves as a key building block for this purpose, with the benzyloxycarbonyl (Z) group protecting the α-amino group.

However, many N-protected amino acids, including Z-Lys(Ac)-OH, can exist as oils or amorphous solids that are challenging to purify and handle.[1][2] To overcome these challenges, the carboxylic acid moiety is often reacted with a strong organic base, such as dicyclohexylamine (DCHA), to form a stable, crystalline salt.[1][3] The formation of the DCHA salt is a widely adopted strategy in synthetic chemistry to enhance the purity, stability, and handling characteristics of amino acid derivatives.[2]

Comparative Analysis: Free Acid vs. DCHA Salt

The primary distinction between Z-Lys(Ac)-OH free acid and its DCHA salt lies in their physical and chemical properties, which directly impact their laboratory application.

PropertyZ-Lys(Ac)-OH Free AcidZ-Lys(Ac)-OH DCHA SaltRationale and Implications
Physical State Often an oil or amorphous solidCrystalline solid[1]The crystalline nature of the DCHA salt allows for easier handling, weighing, and purification by recrystallization.[2]
Purity Can be challenging to purifyHigh purity achievable through recrystallization[1]The well-defined crystal lattice of the salt excludes impurities more effectively than purification methods for oils or amorphous solids.
Stability Potentially less stable during long-term storageGenerally more stable and has a longer shelf-life[2][4]The salt form can protect against degradation and premature cleavage of acid-labile protecting groups.[5]
Solubility Soluble in a range of organic solvents like ethyl acetate, dichloromethane, and DMSO.[6]Exhibits good solubility in various organic solvents.[] Generally less soluble in non-polar solvents, facilitating precipitation.The differential solubility is exploited during the conversion from the salt to the free acid.
Handling Can be difficult to handle and accurately weigh if oilyEasy to handle, weigh, and transfer as a solid powder[2]The free-flowing solid nature of the DCHA salt improves workflow efficiency and accuracy.
Application Must be in the free acid form for peptide coupling reactionsMust be converted to the free acid before use in synthesis[4]The free carboxylic acid is required to react with the amino group of the growing peptide chain.

The Underlying Chemistry: An Acid-Base Equilibrium

The formation of the DCHA salt is a straightforward acid-base reaction between the carboxylic acid group of Z-Lys(Ac)-OH and the basic secondary amine of dicyclohexylamine.

Acid_Base_Reaction FreeAcid Z-Lys(Ac)-OH (Free Acid) DCHASalt Z-Lys(Ac)-OH·DCHA (DCHA Salt) FreeAcid->DCHASalt + DCHA DCHA Dicyclohexylamine (Base) DCHASalt->FreeAcid + H+ (Acid)

Caption: Acid-base equilibrium between the free acid and DCHA salt.

This equilibrium is shifted towards the salt form upon addition of DCHA, typically in a non-polar solvent to facilitate precipitation. Conversely, the addition of a stronger acid will protonate the carboxylate anion, liberating the free acid and forming the corresponding dicyclohexylammonium salt of the added acid.[4]

Experimental Protocols: Interconversion of Forms

The ability to efficiently convert between the free acid and the DCHA salt is crucial for the practical application of Z-Lys(Ac)-OH in peptide synthesis.

Conversion of Z-Lys(Ac)-OH DCHA Salt to the Free Acid

This procedure is necessary before the amino acid derivative can be used in a peptide coupling reaction.

Principle: The DCHA salt is treated with an acid to liberate the free carboxylic acid. The resulting dicyclohexylammonium salt is then removed by extraction.

Step-by-Step Methodology: [4][8]

  • Suspension: Suspend the Z-Lys(Ac)-OH DCHA salt in a suitable organic solvent such as ethyl acetate or dichloromethane (5-10 volumes).

  • Acidification: Add an aqueous solution of an acid, such as 10% phosphoric acid or ice-cold aqueous potassium bisulfate (KHSO₄) solution, dropwise while stirring.[4] The addition is continued until the solid DCHA salt has completely dissolved and two clear phases are observed. The pH of the aqueous layer should be in the range of 2-3.

  • Phase Separation: Transfer the mixture to a separatory funnel and separate the organic layer from the aqueous layer.

  • Washing: Wash the organic layer with the same acidic aqueous solution, followed by several washes with water until the pH of the aqueous wash is neutral (≥4).[4] Brine may be used in the final washes to aid in phase separation, but only after the dicyclohexylamine has been completely removed.[4]

  • Drying: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the Z-Lys(Ac)-OH free acid, which may be an oil or a solid.

DCHA_Salt_to_Free_Acid_Workflow Start Z-Lys(Ac)-OH·DCHA Salt Suspend Suspend in Ethyl Acetate Start->Suspend Acidify Add 10% Phosphoric Acid (pH 2-3) Suspend->Acidify Separate Separate Organic Layer Acidify->Separate Wash Wash with Acid & Water Separate->Wash Dry Dry over Na2SO4 Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate End Z-Lys(Ac)-OH Free Acid Evaporate->End

Caption: Workflow for converting the DCHA salt to the free acid.

Formation of Z-Lys(Ac)-OH DCHA Salt from the Free Acid

This procedure is employed for the purification and stable storage of the N-protected amino acid.

Principle: The free acid is reacted with a stoichiometric amount of dicyclohexylamine in a suitable solvent to precipitate the crystalline DCHA salt.

Step-by-Step Methodology: [9]

  • Dissolution: Dissolve the crude Z-Lys(Ac)-OH free acid in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • DCHA Addition: Add a stoichiometric amount (1.0 equivalent) of dicyclohexylamine to the solution with stirring.

  • Precipitation: The Z-Lys(Ac)-OH DCHA salt will precipitate out of the solution. The mixture may be cooled to enhance precipitation.

  • Isolation: Collect the crystalline solid by filtration.

  • Washing: Wash the collected solid with a small amount of cold solvent to remove any soluble impurities.

  • Drying: Dry the purified Z-Lys(Ac)-OH DCHA salt under vacuum.

Conclusion: A Strategic Choice for Synthesis

The decision to use Z-Lys(Ac)-OH as a free acid or its DCHA salt is a strategic one that depends on the specific needs of the researcher. The DCHA salt offers significant advantages in terms of purity, stability, and ease of handling, making it the preferred form for long-term storage and for ensuring the use of high-purity starting material.[1][2] While an additional step is required to convert the salt to the free acid before its use in peptide synthesis, the benefits often outweigh this minor inconvenience. Understanding the fundamental differences and the straightforward protocols for interconversion allows scientists to leverage the advantages of both forms, ultimately contributing to more efficient and successful synthetic outcomes.

References

  • BenchChem. (n.d.). The Role of Dicyclohexylamine (DCHA) in the Purification and Handling of Z-D-Leu-OH.
  • Bachem. (2021, August 20). Conversion of a DCHA salt to the free acid.
  • Fleck, M., & Petrosyan, A. M. (2014). Salts of Amino Acids: Crystallization, Structure and Properties. Springer.
  • BenchChem. (n.d.). The Strategic Role of Dicyclohexylamine (DCHA) in the Application of Boc-D-Cyclopropylalanine: A Technical Guide.
  • Kempkes, L. J. M., & van Enckevort, W. J. P. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 17(1), 123-132.
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1137: Converting Boc-Amino Acid DCHA Salts to Free Acids.
  • BenchChem. (n.d.). Navigating Peptide Synthesis: A Technical Guide to Z-D-Leu-OH.DCHA.
  • BOC Sciences. (n.d.). Boc-β-cyclohexyl-L-alanine dicyclohexylammonium salt.
  • AAPPTec. (n.d.). Safety Data Sheet: Z-Lys(Boc)-OH DCHA.
  • BenchChem. (n.d.). An In-depth Technical Guide to Z-D-Leu-OH.DCHA: Chemical Properties, Structure, and Applications.
  • Cayman Chemical. (n.d.). Z-Lys-OH (CAS 2212-75-1).
  • Paquet, A. (1963). Synthesis of some peptides of E-N-acetyl-L-lysine. Canadian Journal of Chemistry, 41(5), 1303-1306.
  • BioCrick. (n.d.). Z-Lys-OH.
  • Ye, Y. H., et al. (1998). A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. Chemical and Pharmaceutical Bulletin, 46(1), 190-193.
  • National Center for Biotechnology Information. (n.d.). Z-Lys(Boc)-OH.DCHA. PubChem Compound Database. Retrieved from [Link]

  • Reddit. (2021, October 20). In Need of Guidance for Dipeptide Synthesis with DiBoc-His-DCHA. r/Chempros.
  • APExBIO. (n.d.). Z-Lys-OH - High-Purity Amino Acid Building Block.
  • Sigma-Aldrich. (n.d.). Boc-Lys(Z)-OH (cryst) Novabiochem 2389-45-9.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Bachem. (2021, March 16). Why are certain amino acid derivatives sold as salts?
  • APExBIO. (n.d.). Z-Lys(Boc)-OH.DCHA - Protected Lysine Building Block.
  • BOC Sciences. (n.d.). N3-L-Lys(Z)-OH DCHA.
  • ChemicalBook. (2026, February 2). AC-LYS-OH | 1946-82-3.
  • Biotage. (2023, February 7). How long are amino acid stock solutions stable for successful solid phase peptide synthesis?
  • Hong, S. Y., Oh, J. E., & Lee, K. H. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical Pharmacology, 58(11), 1775-1780.
  • Bachem. (n.d.). Z-Lys(Boc)-OH · DCHA.
  • AAPPTec. (n.d.). Amino Acid Sidechain Deprotection.
  • Ferreira, O., et al. (2022). Salt effects on the solubility of aromatic and dicarboxylic amino acids in water. The Journal of Chemical Thermodynamics, 175, 106899.
  • BenchChem. (n.d.). Solubility Profile of H-Lys-Leu-Lys-OH: A Technical Guide.

Sources

Methodological & Application

Application Note: Synthesis of Acetylated Histone Peptides using Z-Lys(Ac)-OH.DCHA

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Histone Acetylation in Epigenetics

In eukaryotic cells, DNA is intricately packaged into a dynamic structure known as chromatin. The fundamental repeating unit of chromatin is the nucleosome, which consists of DNA wrapped around a core of eight histone proteins (two each of H2A, H2B, H3, and H4).[1] Post-translational modifications (PTMs) of these histone proteins, particularly on their N-terminal tails, play a pivotal role in regulating gene expression, DNA repair, and replication.[1][2] Among the myriad of identified PTMs, lysine acetylation is a key modification that is generally associated with a more open chromatin structure and transcriptional activation.[3] The study of site-specifically acetylated histones is therefore crucial for elucidating the mechanisms of epigenetic regulation and for the development of novel therapeutics targeting epigenetic pathways.[4]

Synthetic peptides that mimic specific histone PTMs are invaluable tools for researchers.[5] They enable the study of "reader," "writer," and "eraser" proteins that recognize, add, or remove these modifications, respectively.[5] Solid-phase peptide synthesis (SPPS) is the method of choice for producing these peptides, as it allows for the precise incorporation of modified amino acids at specific sites.[2][6] This application note provides a detailed guide to the synthesis of acetylated histone peptides using Nα-Z-Nε-acetyl-L-lysine dicyclohexylammonium salt (Z-Lys(Ac)-OH.DCHA), a stable and efficient building block for this purpose.

The Advantage of Z-Lys(Ac)-OH.DCHA in Peptide Synthesis

While Fmoc-Lys(Ac)-OH is a commonly used building block for incorporating acetylated lysine, Z-Lys(Ac)-OH.DCHA offers several distinct advantages. The benzyloxycarbonyl (Z or Cbz) protecting group is stable to the basic conditions used for Fmoc removal, making it suitable for orthogonal protection strategies.[7] Furthermore, the formation of a dicyclohexylammonium (DCHA) salt significantly improves the handling characteristics of the amino acid derivative.[8][9][10] Many N-protected amino acids are oils or amorphous solids, which can be challenging to purify and weigh accurately.[9] The DCHA salt of Z-Lys(Ac)-OH is typically a stable, crystalline solid, which facilitates purification through recrystallization and ensures higher purity of the starting material.[9]

Key Advantages of Z-Lys(Ac)-OH.DCHA:

  • Enhanced Stability: The crystalline salt form is more stable for long-term storage compared to the free acid.[9]

  • Improved Handling: As a free-flowing crystalline solid, it is easier to handle and weigh accurately.[8]

  • High Purity: The crystallization process used to form the DCHA salt is an effective method for purification.[9]

  • Orthogonal Protection: The Z-group is compatible with Fmoc-based SPPS, allowing for selective deprotection strategies.

Experimental Protocols

Part 1: Liberation of the Free Acid from Z-Lys(Ac)-OH.DCHA

Prior to its use in SPPS, the free carboxylic acid must be liberated from the DCHA salt.

Materials:

  • Z-Lys(Ac)-OH.DCHA

  • Ethyl acetate (EtOAc)

  • 10% aqueous potassium bisulfate (KHSO₄) or 10% phosphoric acid[10]

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[10]

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend the Z-Lys(Ac)-OH.DCHA salt in ethyl acetate (5-10 volumes).

  • Transfer the suspension to a separatory funnel.

  • Add an equal volume of cold 10% KHSO₄ solution and shake vigorously. The solid should dissolve as the DCHA is protonated and moves into the aqueous phase, while the free acid of the amino acid derivative remains in the organic phase.[10]

  • Allow the layers to separate and drain the lower aqueous layer.

  • Wash the organic layer sequentially with 10% KHSO₄ (2x), water (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the free acid, which may be an oil or a solid.

Part 2: Solid-Phase Peptide Synthesis (SPPS) Workflow

This protocol outlines a standard manual Fmoc-based SPPS workflow for the synthesis of a generic acetylated histone peptide. The process involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support resin.[11][12]

Workflow Overview:

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection 1. Swell in DMF Washing1 Washing Fmoc_Deprotection->Washing1 2. 20% Piperidine/DMF Coupling Amino Acid Coupling (including Z-Lys(Ac)-OH) Washing1->Coupling 3. DMF Washes Washing2 Washing Coupling->Washing2 4. Activated AA + DIEA Repeat Repeat Cycle Washing2->Repeat 5. DMF/DCM Washes Repeat->Fmoc_Deprotection For next AA Cleavage Cleavage & Deprotection Repeat->Cleavage After final AA Purification Purification (HPLC) Cleavage->Purification 6. TFA Cocktail

Figure 1: General workflow for Fmoc-based solid-phase peptide synthesis.

Materials and Reagents:

  • Rink Amide or Wang resin (pre-loaded with the C-terminal amino acid or for loading the first amino acid)

  • Fmoc-protected amino acids

  • Z-Lys(Ac)-OH (prepared as in Part 1)

  • N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU as coupling reagents

  • Hydroxybenzotriazole (HOBt) or OxymaPure® as an additive

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Scavengers: Triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT) (as needed based on peptide sequence)[13]

  • Cold diethyl ether

Step-by-Step Protocol:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[14]

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat once.[15]

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove piperidine and byproducts.

  • Amino Acid Coupling:

    • Activation: In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent like DIC/HOBt or HATU/DIEA in DMF for 10-15 minutes.[16] For the incorporation of acetylated lysine, use the prepared Z-Lys(Ac)-OH.

    • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.[16]

    • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (if the N-terminus is not to be acetylated).

Part 3: Cleavage and Side-Chain Deprotection

This step cleaves the synthesized peptide from the resin and removes the acid-labile side-chain protecting groups, including the Z-group from the acetylated lysine.

Cleavage Cocktail Selection:

The composition of the cleavage cocktail depends on the amino acids present in the peptide sequence to prevent side reactions.[13][17]

Amino Acid Present Recommended Scavenger Common Cocktail (TFA/Scavenger/Water)
Trp, MetThioanisole, EDTReagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5)[13]
Arg(Pbf)Triisopropylsilane (TIS)TFA/TIS/Water (95:2.5:2.5)[13]
Cys(Trt)Triisopropylsilane (TIS), EDTTFA/TIS/EDT/Water (94:1:2.5:2.5)
Tyr(tBu), Ser(tBu), Thr(tBu)Triisopropylsilane (TIS)TFA/TIS/Water (95:2.5:2.5)[13]

Procedure:

  • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Add the appropriate cleavage cocktail to the resin (typically 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise to a large volume of cold diethyl ether.

  • Centrifuge the suspension to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.

  • Dry the crude peptide pellet under vacuum.

Part 4: Purification and Analysis

The crude peptide must be purified to remove impurities generated during synthesis.[11] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[18][19][20]

Purification Workflow:

Purification_Workflow Crude_Peptide Crude Peptide Dissolution Dissolution Crude_Peptide->Dissolution 1. Water/Acetonitrile Analytical_HPLC Analytical HPLC Dissolution->Analytical_HPLC 2. Method Development Prep_HPLC Preparative HPLC Analytical_HPLC->Prep_HPLC 3. Scale-up Gradient Fraction_Analysis Fraction Analysis Prep_HPLC->Fraction_Analysis 4. Collect Fractions Lyophilization Lyophilization Fraction_Analysis->Lyophilization 5. Pool Pure Fractions Final_QC Final QC (MS, Anal. HPLC) Lyophilization->Final_QC 6. Freeze-dry

Figure 2: Workflow for the purification and analysis of synthetic peptides.

Procedure:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent, typically a mixture of water and acetonitrile (ACN), often containing 0.1% TFA.[19]

    • Purify the peptide using a preparative RP-HPLC system with a C18 column.

    • Elute the peptide using a linear gradient of increasing acetonitrile concentration in water (both containing 0.1% TFA).[12][19]

    • Collect fractions and analyze them by analytical HPLC to identify those containing the pure peptide.[19]

  • Lyophilization: Combine the pure fractions and freeze-dry them to obtain the final peptide as a fluffy white powder.[19]

  • Characterization:

    • Mass Spectrometry (MS): Confirm the identity of the peptide by verifying its molecular weight using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[21][22]

    • Analytical HPLC: Assess the final purity of the peptide by analytical RP-HPLC. Purity should typically be >95% for use in biological assays.

Troubleshooting

Problem Possible Cause Solution
Incomplete Coupling (Positive Kaiser Test) Steric hindrance; peptide aggregation; poor resin swelling.Double couple the amino acid; use a stronger coupling reagent (e.g., HATU); add a chaotropic agent like 0.5 M LiCl to the coupling reaction.
Low Yield after Cleavage Incomplete cleavage; peptide precipitation on resin.Extend cleavage time; use a more appropriate cleavage cocktail; ensure the peptide is soluble in the cleavage cocktail.
Multiple Peaks in HPLC Deletion sequences (incomplete coupling); side-chain modification during cleavage; racemization.Optimize coupling times and reagents; use appropriate scavengers in the cleavage cocktail; use additives like HOBt or Oxyma to suppress racemization.[23]
Z-group not removed Insufficient cleavage time or TFA strength.Increase cleavage time to 4 hours; ensure a fresh, high-purity TFA is used.

Conclusion

The synthesis of site-specifically acetylated histone peptides is a fundamental technique in epigenetics research. The use of Z-Lys(Ac)-OH.DCHA offers a reliable and efficient method for incorporating acetylated lysine residues into synthetic peptides via Fmoc-based SPPS. Its stability and high purity contribute to the successful synthesis of high-quality peptides. By following the detailed protocols for free acid liberation, solid-phase synthesis, cleavage, and purification outlined in this guide, researchers can confidently produce the acetylated histone peptides necessary to advance our understanding of chromatin biology and drug development.

References

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Waters.
  • Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 548, 301–332.
  • Peptide Purification. (n.d.). AAPPTec.
  • A Cost-Benefit Analysis of Z-D-Leu-OH.DCHA in Large-Scale Peptide Synthesis: A Comparative Guide. (2025). Benchchem.
  • Tan, Z., & Liu, S. (2018). Total Chemical Synthesis of Modified Histones. Frontiers in Chemistry, 6, 28.
  • HPLC Analysis and Purification of Peptides. (n.d.). ResearchGate.
  • Solid Phase Peptide Synthesis of Full-Length Modified Histones. (n.d.). Almac.
  • Tripodi, V., & Coffey, A. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent.
  • The Role of Dicyclohexylamine (DCHA) in the Purification and Handling of Z-D-Leu-OH. (2025). Benchchem.
  • Shogren-Knaak, M. A., et al. (2003). Facile synthesis of site-specifically acetylated and methylated histone proteins. Journal of the American Chemical Society, 125(41), 12436-12437.
  • Plazas-Mayorca, M. D., et al. (2009). Stable-isotope-labeled Histone Peptide Library for Histone Post-translational Modification and Variant Quantification by Mass Spectrometry. Molecular & Cellular Proteomics, 8(8), 1889-1903.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.
  • Application Notes and Protocols for Z-D-Leu-OH.DCHA in Solid-Phase Peptide Synthesis. (n.d.). Benchchem.
  • Planning a Peptide Synthesis. (n.d.). AAPPTec.
  • Garcia, B. A., et al. (2007). Mass Spectrometric Quantification of Histone Post-translational Modifications by a Hybrid Chemical Labeling Method. Molecular & Cellular Proteomics, 6(6), 1085-1093.
  • Cleavage and deprotection of peptides on MBHA‐resin with hydrogen bromide. (2025, August 5). ResearchGate.
  • Wang, Y., et al. (2023).
  • Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.
  • Garcia, B. A., et al. (2008). Comprehensive Profiling of Histone Modifications Using a Label-Free Approach and Its Applications in Determining Structure−Function Relationships. Analytical Chemistry, 80(15), 5826-5834.
  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (Vol. 35, pp. 63-72). Humana Press.
  • Characterization of Synthetic Peptides by Mass Spectrometry. (n.d.). Springer Nature Experiments.
  • Li, Y., & Li, H. (2018). Peptide-based approaches to identify and characterize proteins that recognize histone post-translational modifications. Journal of Biological Chemistry, 293(19), 7111-7120.
  • Gury, J., et al. (2018). Lysine-14 acetylation of histone H3 in chromatin confers resistance to the deacetylase and demethylase activities of an epigenetic silencing complex. eLife, 7, e35373.
  • Fmoc / t-Bu Solid Phase Synthesis. (n.d.). Sunresin.
  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.).
  • Conversion of a DCHA salt to the free acid. (2021, August 20). Bachem.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Sustainable Peptide synthesis and design: Integrating green synthesis and computational tools. (n.d.).
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Kajino, H. (2019).
  • Di Cerbo, V., et al. (2014).

Sources

Coupling conditions for sterically hindered acetyl-lysine residues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of acetylated lysine residues (Lys(Ac)) is a critical requirement in the synthesis of histone peptides (e.g., H3K9ac, H3K27ac) and BET bromodomain inhibitors. However, the pre-acetylated building block Fmoc-Lys(Ac)-OH presents unique synthetic challenges. Unlike standard lysine, the ε-acetyl group increases the hydrodynamic radius of the amino acid and introduces an amide bond capable of inter-chain hydrogen bonding. In "difficult sequences"—particularly the poly-basic regions of histone tails—this leads to on-resin aggregation, incomplete coupling (deletion sequences), and potential racemization.

This guide details two optimized protocols to overcome these steric and electronic barriers: a Chaotropic Room-Temperature Protocol for standard synthesizers and a Microwave-Assisted Protocol for high-difficulty sequences.

The Chemistry of Hindrance & Aggregation

To solve the coupling problem, one must understand the failure mode. The acetyl group on the lysine side chain is not merely "bulky"; it is an active participant in beta-sheet formation on the resin.

  • Steric Clash: The acetyl group prevents the approaching activated amino acid from accessing the N-terminus efficiently.

  • Electronic Deactivation: While less significant than steric factors, the side-chain amide can influence the local solvation shell, often requiring more polar solvents to maintain chain extension.

  • Aggregation: The primary culprit. The ε-acetamide group can H-bond with backbone amides of adjacent chains, "locking" the resin-bound peptide into an inaccessible conformation.

Decision Matrix: Reagent Selection

Figure 1: Selection logic for coupling reagents based on steric hindrance and aggregation risk.

ReagentSelection Start Start: Assess Sequence Difficulty Standard Standard Sequence (No adjacent bulky residues) Start->Standard Hindered Hindered/Aggregating (e.g., Histone Tails) Start->Hindered Extreme Extreme Hindrance (Adjacent Val/Ile/Thr or >20 AA) Start->Extreme DIC_Oxyma DIC / Oxyma Pure (Low Racemization) Standard->DIC_Oxyma Preferred COMU COMU / DIPEA (High Efficiency, Safer) Hindered->COMU Standard Choice Extreme->COMU Microwave Assisted HATU HATU / HOAt / DIPEA (Max Power, Risk of Epimerization) Extreme->HATU Last Resort

Caption: Decision tree for selecting coupling reagents. COMU is preferred for hindered Lys(Ac) due to solubility and safety, while HATU is reserved for extreme cases.

Comparative Analysis of Coupling Reagents

For Fmoc-Lys(Ac)-OH, the choice of reagent dictates the purity of the crude product. While HATU has historically been the standard, COMU has emerged as a superior alternative for hindered couplings due to better solubility in varying solvents and a safer byproduct profile.[1]

FeatureHATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)COMU (Cyano-ethoxy-oxoethylidenaminooxy-dimethylamino-morpholino-carbenium)DIC / Oxyma Pure
Coupling Efficiency Very High .[2] Gold standard for steric bulk.High . Comparable to HATU in 95% of cases.Moderate/High . Excellent for preventing racemization.[2]
Solubility Moderate in DMF.Excellent . Highly soluble in DMF and NMP.High.
Racemization Risk Moderate (requires careful base control).Low (internal base buffering effect).Lowest . Safest for Cys/His neighbors.
Safety Explosive properties (HOAt moiety).[2]Non-explosive (Oxyma moiety).[2]Safe.
Recommendation Use for failed sequences only.Primary recommendation for Lys(Ac). Use for C-terminal Lys(Ac) to prevent racemization.

Protocol A: Chaotropic Room-Temperature Coupling

Best for: Automated synthesizers without heating capabilities or sequences prone to thermal degradation.

Principle: This protocol utilizes NMP (N-methylpyrrolidone) instead of DMF.[3] NMP is a superior solvent for disrupting resin aggregation. We employ COMU as the activator to ensure rapid acylation before aggregation can occur.

Materials:
  • Amino Acid: Fmoc-Lys(Ac)-OH (0.2 M in NMP).

  • Activator: COMU (0.5 M in NMP).

  • Base: DIPEA (2.0 M in NMP).

  • Resin: ChemMatrix or Rink Amide (Low loading: 0.2–0.4 mmol/g recommended to reduce steric crowding).

Step-by-Step Procedure:
  • Resin Swelling: Swell resin in NMP (not DMF) for 20 minutes. NMP solvates the polymer matrix more effectively for hindered sequences.

  • Deprotection: 20% Piperidine in NMP + 0.1 M Oxyma Pure .

    • Expert Insight: Adding Oxyma to the deprotection cocktail suppresses aspartimide formation and helps keep the growing chain solvated.

  • Activation (In-situ):

    • Mix Fmoc-Lys(Ac)-OH (5.0 eq) and COMU (5.0 eq).

    • Add DIPEA (10.0 eq) immediately prior to dispensing to resin.

    • Note: Do not pre-activate for >2 minutes; COMU hydrolyzes faster than HBTU.

  • Coupling:

    • Double Couple: Perform two coupling cycles of 60 minutes each.

    • Vortex/Agitation: Continuous, vigorous agitation is required.

  • Capping (Critical):

    • After the Lys(Ac) coupling, cap unreacted amines with Acetic Anhydride/DIPEA/NMP (10:5:85) to prevent deletion sequences.

Protocol B: Microwave-Assisted Coupling (The "Gold Standard")

Best for: Histone tails, poly-Arg/Lys sequences, and hydrophobic regions.

Principle: Microwave energy (dielectric heating) provides the kinetic energy necessary to overcome the rotational barrier of the acetyl group and disrupts inter-chain hydrogen bonds (aggregation).

Workflow Diagram

Figure 2: Optimized Microwave SPPS Cycle for Fmoc-Lys(Ac)-OH.

MicrowaveProtocol Setup Resin Preparation (Polystyrene or ChemMatrix) Deprotect Microwave Deprotection 75°C, 3 min (20% Piperidine/0.1M Oxyma) Setup->Deprotect Wash1 Wash (DMF x 4) Deprotect->Wash1 Couple1 Coupling Cycle 1 Fmoc-Lys(Ac)-OH (5eq) DIC/Oxyma (5eq) 75°C, 5 min Wash1->Couple1 Couple2 Coupling Cycle 2 (Fresh Reagents) 75°C, 5 min Couple1->Couple2 Mandatory Double Couple Wash2 Wash (DMF x 4) Couple2->Wash2 Finish Proceed to Next AA Wash2->Finish

Caption: Double-coupling cycle with microwave irradiation ensures complete incorporation of hindered Lys(Ac).

Step-by-Step Procedure:
  • Reagents:

    • Use DIC / Oxyma Pure for microwave coupling.

    • Why? HATU/COMU can cause capping (guanidinylation) of the N-terminus at high temperatures. DIC/Oxyma is thermally stable and inhibits racemization.

  • Temperature Settings:

    • Set reaction temperature to 75°C .

    • Caution: Do not exceed 75°C for Lys(Ac) to avoid side-chain degradation or premature Fmoc removal.

  • Cycle Parameters:

    • Deprotection: 75°C for 180 seconds.

    • Coupling 1: 75°C for 300 seconds (5 min).

    • Coupling 2: Drain and repeat with fresh reagents (75°C, 5 min).

  • Solvent: DMF is acceptable here as the thermal energy overcomes the aggregation that NMP usually solves.

Quality Control & Troubleshooting

Common Failure Modes
  • Des-Lys(Ac) Peptide (Deletion):

    • Diagnosis: Mass spectrum shows [M - 170 Da] peak.

    • Solution: Switch from Protocol A to Protocol B (Microwave). If already using microwave, increase coupling time to 10 minutes per cycle.

  • Racemization (D-Lys incorporation):

    • Diagnosis: Split peaks in HPLC or diastereomers in chiral chromatography.

    • Solution: Switch to DIC/Oxyma at Room Temperature (Protocol A modified) or lower Microwave temp to 50°C. Avoid bases like DIPEA/NMM during the coupling step if possible (use carbodiimide activation).

Analytical Verification

Because the acetyl group is small (42 Da) relative to the peptide, verify incorporation using High-Res LC-MS .

  • Monitor: Look for the characteristic loss of the acetyl group in MS/MS fragmentation if sequencing is required.

  • Kaiser Test: Often unreliable for hindered amines. Use the Chloranil Test for secondary amines or micro-cleavage for accurate monitoring.

References

  • El-Faham, A., & Albericio, F. (2011).[4] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters, 16(3), 940–943. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • CEM Corporation. (2020).[5] Microwave-Enhanced Synthesis of Peptides, Proteins, and Peptidomimetics.[6] Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link

Sources

Converting Z-Lys(Ac)-OH.DCHA to free acid for EDC/NHS coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

In peptide synthesis and bioconjugation, Z-Lys(Ac)-OH (N


-Benzyloxycarbonyl-N

-acetyl-L-lysine) is a vital building block for introducing orthogonally protected lysine residues.[1][2] However, it is commercially supplied as a Dicyclohexylamine (DCHA) salt to ensure crystallinity and shelf-stability.[1][2]

The Critical Failure Point: Direct use of the DCHA salt in EDC/NHS coupling reactions is a frequent cause of experimental failure. DCHA is a secondary amine that competes aggressively with the intended primary amine target for the activated carboxylate, leading to:

  • Low Conjugation Yields: Consumption of activated ester by DCHA.[1][2]

  • Capping of Active Sites: Formation of non-reactive N,N-dicyclohexyl amides.[1][2]

  • Purification Complications: DCHA byproducts are lipophilic and difficult to separate from the desired conjugate.[2]

This guide provides a validated protocol to convert Z-Lys(Ac)-OH.DCHA to its free acid form and subsequently perform a high-efficiency EDC/NHS coupling.[1][2]

Mechanism of Interference

Understanding the chemistry of failure is essential for troubleshooting. In a standard carbodiimide reaction, the carboxylate is activated to an O-acylisourea.[1][2][3]

  • Intended Path: The primary amine (Target-NH

    
    ) attacks the intermediate, forming the desired amide bond.
    
  • Interference Path: The counter-ion DCHA (a secondary amine) is highly nucleophilic.[2] It attacks the O-acylisourea, forming a stable, unreactive N,N-dicyclohexyl amide byproduct.[1][2]

G Start Z-Lys(Ac)-OH (Carboxylate) Inter O-Acylisourea (Active Intermediate) Start->Inter Activation EDC + EDC EDC->Inter Product Desired Conjugate (Amide Bond) Inter->Product Path A: Correct Coupling Byproduct DEAD END N,N-Dicyclohexyl Amide Inter->Byproduct Path B: DCHA Interference Target + Target-NH2 (Primary Amine) Target->Product DCHA + DCHA (Contaminant) DCHA->Byproduct

Figure 1: Mechanistic pathway showing how residual DCHA acts as a competitive nucleophile, permanently capping the activated ester.[1][2]

Protocol A: Conversion to Free Acid

Objective: Partition Z-Lys(Ac)-OH into the organic phase while trapping DCHA in the aqueous phase as a salt.

Reagents & Materials
ReagentGradeRole
Z-Lys(Ac)-OH.DCHA >98%Starting Material
Ethyl Acetate (EtOAc) ACS ReagentOrganic solvent (Dissolves Free Acid)
KHSO

(0.5 M)
AqueousCritical: Proton source.[1][2][4][5][6] Preferred over HCl to avoid precipitation of DCHA-HCl salts [1].[1][2]
Brine (Sat. NaCl) AqueousDrying agent (Osmotic)
Na

SO

AnhydrousPhysical drying agent
Step-by-Step Workflow
  • Suspension:

    • Weigh 1.0 g (approx.[1][2] 1.7 mmol) of Z-Lys(Ac)-OH.DCHA.[1][2]

    • Suspend in 30 mL Ethyl Acetate (EtOAc) in a separatory funnel. Note: The salt may not fully dissolve initially.[7]

  • Acid Extraction (The Critical Step):

    • Add 20 mL of 0.5 M KHSO

      
       .
      
    • Shake vigorously for 2-3 minutes. Vent frequently.

    • Observation: The solid should dissolve completely as the DCHA is protonated (moves to water) and the Z-Lys(Ac)-OH becomes the free acid (moves to EtOAc).[1]

    • Allow layers to separate.[1][2] The organic layer (top) contains your product. The aqueous layer (bottom) contains DCHA[7]·H

      
      .
      
  • Phase Separation:

    • Drain the aqueous layer and discard.

    • Repeat Wash: Add another 15 mL of 0.5 M KHSO

      
        to the organic layer, shake, and discard the aqueous phase. This ensures complete removal of DCHA.
      
  • Neutralization & Drying:

    • Wash the organic layer with 20 mL of Water (to remove excess acid).

    • Wash with 20 mL of Brine (to remove water).[1][2]

    • Collect the organic layer into an Erlenmeyer flask.

    • Add Anhydrous Na

      
      SO
      
      
      
      (approx. 2-3 g) and let sit for 10 minutes.
  • Isolation:

    • Filter off the solid Na

      
      SO
      
      
      
      .
    • Evaporate the EtOAc using a rotary evaporator (

      
      C) to yield a viscous oil or glassy solid.
      
    • Yield Expectation: ~90-95% of theoretical mass.[1][2]

Workflow Salt Start: Z-Lys(Ac)-OH.DCHA (Solid Salt) Mix Suspend in EtOAc Add 0.5M KHSO4 Salt->Mix Sep Separatory Funnel (Partitioning) Mix->Sep Aq Aqueous Layer (Discard) Contains: DCHA-H+ Sep->Aq Bottom Layer Org Organic Layer (Keep) Contains: Z-Lys(Ac)-OH Free Acid Sep->Org Top Layer Wash Wash: H2O then Brine Dry: Na2SO4 Org->Wash Final Evaporate Solvent Result: Pure Free Acid Wash->Final

Figure 2: Extraction workflow for isolating the free acid. KHSO4 is used to protonate DCHA without degrading acid-sensitive groups.[1][2]

Quality Control (Self-Validation)

Before proceeding to coupling, validate the removal of DCHA.[6][7]

  • TLC (Thin Layer Chromatography):

    • Mobile Phase: CHCl

      
      :MeOH:AcOH (90:8:2).[1][2]
      
    • Detection: Ninhydrin (will stain DCHA dark blue/purple; Z-Lys(Ac)-OH is blocked and stains poorly or requires UV).[1][2]

    • Criterion: Absence of the DCHA spot (low Rf) in the product.

  • 
    H-NMR (The Gold Standard): 
    
    • Check the region 1.0 – 2.0 ppm .

    • DCHA Signal: A massive multiplet corresponding to 20 cyclohexyl protons.[1][2]

    • Product Signal: Lysine side chain protons (

      
      ) appear here too, but DCHA is distinctively broad and intense.[1][2]
      
    • Validation: Integration of the alkyl region should match the expected Lysine count (6 protons) + Acetyl (3 protons), not ~29 protons.

Protocol B: EDC/NHS Coupling[1][2][3][9]

Now that the free acid is isolated, use this optimized two-step protocol to minimize hydrolysis and maximize yield [2].

Reagents
  • Z-Lys(Ac)-OH (Free Acid) (Prepared above)[1][2]

  • EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[1][2]

  • NHS (N-Hydroxysuccinimide) or Sulfo-NHS (for water solubility)[1][2][3]

  • Activation Buffer: MES Buffer (0.1 M, pH 5.5 - 6.0)

  • Coupling Buffer: PBS (pH 7.4) or Bicarbonate (pH 8.0)[1][2]

Procedure
  • Activation (Step 1):

    • Dissolve Z-Lys(Ac)-OH (1 equiv) in a minimal volume of dry DMF or DMSO (if organic soluble) or MES buffer (if water soluble, though Z-group usually requires organic co-solvent).[1][2]

    • Add NHS (1.2 equiv) and EDC (1.2 equiv).[1][2]

    • Incubate at Room Temp for 15-30 minutes .

    • Chemistry: This forms the stable NHS-ester.[1][2][8]

  • Coupling (Step 2):

    • Adjust the pH of the solution to 7.2 – 7.5 immediately, or add the activated mixture to your amine-containing target (protein/peptide) dissolved in PBS.[9]

    • Note: The amine target must be unprotonated to react. pH > 7 is critical here.[1][2]

    • React for 2 hours at Room Temp or Overnight at 4°C.

  • Quenching:

    • Add Hydroxylamine or Tris buffer to quench remaining NHS esters.[1][2]

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Precipitate during extraction Formation of DCHA-HCl saltsUse KHSO

or H

PO

instead of HCl.[1][2] DCHA-Phosphate/Sulfate is water soluble; DCHA-Chloride is not [1].[1][2]
Low Coupling Yield Residual DCHARe-extract the free acid. Check NMR. Ensure pH of coupling is >7.[1][2][9]0.
Product is an Oil Normal for Z-amino acidsZ-Lys(Ac)-OH free acid is often non-crystalline.[1][2] Dry thoroughly under high vacuum to remove EtOAc traces.[1][2]
Emulsion in Separatory Funnel pH too highAdd more acid to ensure full protonation of the amine. Add brine to break emulsion.[1][2]

References

  • Bachem. (2021). Conversion of a DCHA salt to the free acid. Application Note.

  • Thermo Fisher Scientific. (2024).[1][2] EDC Crosslinking Chemistry and Protocols.

  • Hermanson, G. T. (2013).[1][2][8] Bioconjugate Techniques (3rd ed.).[1][2] Academic Press.[1][2] (Standard text for EDC/NHS mechanisms).

  • Sigma-Aldrich. (2024).[1][2] Z-Lys(Ac)-OH Product Specification and Handling.

Sources

Troubleshooting & Optimization

Technical Support Center: Z-Lys(Ac)-OH Activation & Racemization Control

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Minimizing Racemization during


-Benzyloxycarbonyl-

-acetyl-L-lysine (Z-Lys(Ac)-OH) Activation Audience: Peptide Chemists, Process Chemists, R&D Scientists[1]

Introduction: The Stability-Reactivity Paradox

Welcome to the technical guide for Z-Lys(Ac)-OH activation. While the Z (Cbz) group is a urethane protector—historically considered "safe" from racemization compared to amide-protecting groups (like Acetyl or Benzoyl)—it is not immune.

The specific challenge with Z-Lys(Ac)-OH lies in the interplay between the


-acetyl side chain (which increases polarity and potential for H-bond aggregation) and the activation kinetics. If coupling is slow due to steric hindrance or solubility issues, the activated ester resides in the basic medium longer, increasing the probability of direct enolization  or 5(4H)-oxazolone formation .

This guide provides the mechanistic understanding and validated protocols to maintain stereochemical integrity (


 L-isomer).

Module 1: Mechanism & Root Cause Analysis

To prevent racemization, one must understand the enemy. In Z-amino acids, the primary racemization pathway during activation is base-catalyzed enolization , though oxazolone formation is possible under forcing conditions.[1]

The Racemization Pathways
  • 5(4H)-Oxazolone Formation: The carbonyl oxygen of the Z-group attacks the activated carboxyl carbon. While urethanes (Z, Fmoc) suppress this better than amides, it can occur if the activation is too "hot" (e.g., excess HATU/DIEA).

  • Direct Enolization: The

    
    -proton is acidic. In the presence of tertiary amines (DIEA, TEA) and polar aprotic solvents (DMF), the proton is abstracted, forming a planar enolate. Reprotonation occurs non-stereospecifically, yielding a racemic mixture.[2]
    
Visualizing the Risk

RacemizationPathways ZLys Z-Lys(Ac)-OH (L-Isomer) Activated Activated Ester (O-Acylisourea / OBt) ZLys->Activated Activation (DIC/Oxyma) Oxazolone 5(4H)-Oxazolone (Cyclic Intermediate) Activated->Oxazolone Slow Coupling + Heat Enolate Planar Enolate (Achiral) Activated->Enolate Excess Base (DIEA/TEA) Coupled Pure Peptide (L-L Bond) Activated->Coupled Fast Amine Attack (Ideal Path) Oxazolone->Enolate Base Catalysis Racemic Racemic Product (DL-Mixture) Oxazolone->Racemic Ring Opening Enolate->Racemic Reprotonation

Figure 1: The "Race" against Racemization.[1] The green path represents the desired fast coupling. The yellow and red paths represent failure modes triggered by excess base or slow kinetics.

Module 2: Reagent Selection Strategy

The choice of coupling cocktail is the single most critical factor.

The "Safe" System: Carbodiimides + Oxyma

For Z-Lys(Ac)-OH, the DIC/Oxyma Pure system is the gold standard.

  • Why? It can often be run base-free .[1] Without tertiary amines (DIEA), the risk of

    
    -proton abstraction (enolization) is negligible.
    
  • Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate): Superior to HOBt/HOAt in suppressing racemization and is non-explosive [1].[1][3][4]

The "Fast" System: Uronium/Phosphonium + Collidine

If the coupling is difficult (e.g., onto a secondary amine or bulky resin), you may need the power of HATU or COMU.

  • Risk: These require base to function.[4]

  • Solution: Replace DIEA (pKa ~10.5) with 2,4,6-Trimethylpyridine (Collidine) (pKa ~7.4).[1] Collidine is sufficient to deprotonate the carboxylate for activation but is sterically hindered and too weak to effectively abstract the

    
    -proton [2].
    
Comparative Reagent Table
Reagent SystemActivation PowerRacemization RiskRecommended For
DIC / Oxyma Pure HighVery Low Standard couplings; Base-sensitive segments.[1]
DIC / HOBt ModerateLowLegacy protocols (Oxyma is preferred).
HATU / DIEA Very HighHigh Only if DIC fails; strictly control base eq.
HATU / Collidine Very HighLow-ModerateDifficult couplings requiring high reactivity.[1]
COMU / Collidine Very HighLowModern alternative to HATU; safer byproducts.

Module 3: Optimized Protocols

Protocol A: Base-Free Activation (Recommended)

Best for minimizing racemization in standard solution or solid-phase synthesis.[1]

  • Dissolution: Dissolve Z-Lys(Ac)-OH (1.0 eq) and Oxyma Pure (1.0 eq) in a minimal amount of DMF/DCM (1:1).

    • Note: Z-Lys(Ac)-OH can be sticky.[1] If solubility is poor, add 10% DMSO or NMP. Avoid heating above 30°C.

  • Activation: Cool to 0°C. Add DIC (1.0 eq).

  • Pre-activation: Stir for 2–3 minutes maximum.

    • Why? Long pre-activation allows time for side reactions.

  • Coupling: Add the mixture to the amine component (resin or free amine).

  • Reaction: Allow to react at Room Temp (RT).

Protocol B: High-Efficiency Activation (For Difficult Sequences)

Use this only if Protocol A yields incomplete coupling.

ProtocolB Step1 1. Dissolve Z-Lys(Ac)-OH + HATU/COMU in DMF Step2 2. Add Collidine (TMP) (Strictly 1.0 - 2.0 eq) Step1->Step2 Homogenize Step3 3. IMMEDIATE Addition to Amine Component Step2->Step3 < 30 seconds delay (CRITICAL) Step4 4. Coupling Reaction (Max 1 hour) Step3->Step4

Figure 2: The "Flash" Activation Protocol.[1] Minimizing the time the activated ester spends with the base before seeing the amine is crucial.

Critical Modification: Do NOT premix the base and the amino acid for long periods. Add the base (Collidine), shake once, and immediately add to the resin/amine.

Module 4: Troubleshooting & FAQs

Q1: I see a generic "doublet" peak in HPLC. Is this racemization?

A: Not necessarily. Z-Lys(Ac)-OH contains rotamers due to the Z-carbamate and the side-chain acetamide.[1]

  • Test: Run the HPLC at 60°C. If the peaks coalesce into a single sharp peak, they are rotamers. If they remain distinct, you have D/L racemization.

  • Verification: Use a chiral column (e.g., Chiralpak AD-H) or Marfey’s reagent analysis to confirm D-isomer content [3].[1]

Q2: My Z-Lys(Ac)-OH is precipitating in DCM. Can I use DMF?

A: Yes, but with caution.

  • Issue: DMF is a polar aprotic solvent that enhances the basicity of amines, increasing the risk of enolization.

  • Fix: Use a DMF/DCM (1:1) mixture. The DCM mitigates the solvent-separated ion pair effect of DMF, slightly reducing racemization risk. If you must use pure DMF, cool the reaction to 0°C during the base addition.

Q3: Can I use PyBOP instead of HATU?

A: PyBOP generates carcinogenic HMPA byproducts and is generally slower than HATU/COMU. For Z-amino acids, PyBOP/DIEA is a known risk factor for racemization.[1] If you must use phosphonium salts, switch to PyOxim with Collidine , which uses the same stabilizing oxime as Oxyma Pure [4].

Q4: I have 5% D-isomer. How do I purify it?

A: Separating D/L peptides is difficult.

  • Prevention is key. Once formed, diastereomers (in a peptide) may separate on standard C18 RP-HPLC, but enantiomers (single amino acid) will not.[1]

  • Salvage: If the D-isomer is at the N-terminus, you might be able to separate it using a high-efficiency C18 column with a shallow gradient (e.g., 0.1% B per minute).[1]

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[1] Chemistry – A European Journal, 15(37), 9394–9403.

  • Carpino, L. A., et al. (2002). "The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice."[1] Journal of Organic Chemistry, 67(19), 6856-6863.[1] (Establishes Collidine/TMP as a superior base for minimizing racemization).

  • Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids, 27, 231–247.

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup."[1] Chemical Reviews, 111(11), 6557–6602.

Sources

Improving solubility of Z-Lys(Ac)-OH.DCHA in DMF or DCM

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Solubilization and Handling of Z-Lys(Ac)-OH.DCHA

Executive Summary & Technical Context

Compound: Z-Lys(Ac)-OH.DCHA (N-alpha-Benzyloxycarbonyl-N-epsilon-acetyl-L-lysine dicyclohexylamine salt).[1] The Challenge: Researchers frequently encounter poor solubility of DCHA salts in Dichloromethane (DCM) and variable solubility in Dimethylformamide (DMF). The Cause: Dicyclohexylamine (DCHA) is added to amino acids to create a stable, crystalline lattice structure. While this stabilizes the compound for storage, the high lattice energy often resists solvation in organic solvents. Furthermore, the DCHA counterion is a secondary amine that can interfere with standard coupling protocols if not removed.

Core Recommendation: For DCM applications, you must convert the salt to its free acid form.[2][3] For DMF applications, you may enhance solubility via physical methods, but "desalting" remains the most robust solution to prevent side reactions.

Decision Matrix: Workflow for Solubility Optimization

Before proceeding, identify your intended solvent and application. Follow this logic flow to select the correct protocol.

SolubilityWorkflow Start Start: Z-Lys(Ac)-OH.DCHA SolventCheck Select Target Solvent Start->SolventCheck DCM_Path Target: DCM (Non-polar) SolventCheck->DCM_Path DMF_Path Target: DMF (Polar Aprotic) SolventCheck->DMF_Path Action_Desalt Protocol A: Salt Breaking (Convert to Free Acid) DCM_Path->Action_Desalt DCHA salts are insoluble in DCM DirectSolubility Is it soluble at RT? DMF_Path->DirectSolubility Action_Physical Protocol B: Physical Enhancement (Heat/Sonication) DirectSolubility->Action_Physical No (Cloudy/Precipitate) CouplingCheck Intended for Coupling? DirectSolubility->CouplingCheck Yes Action_Physical->CouplingCheck CouplingCheck->Action_Desalt High Purity Required Warning Critical: DCHA may cause racemization/side reactions CouplingCheck->Warning Yes (Direct Use)

Figure 1: Decision tree for solubilizing Z-Lys(Ac)-OH.DCHA based on solvent choice and application.

Experimental Protocols

Protocol A: Salt Breaking (The "Gold Standard" for DCM)

Use this method if you need the compound in DCM or require high purity for coupling.

Principle: DCHA is a base.[4] Washing the organic solution with a dilute acid protonates the DCHA, making it water-soluble.[5] The hydrophobic Z-Lys(Ac)-OH free acid remains in the organic layer.[1]

Materials:

  • Z-Lys(Ac)-OH.DCHA[1]

  • Ethyl Acetate (EtOAc) Preferred over DCM for extraction efficiency[1]

  • 0.5 M or 1.0 M Potassium Bisulfate (KHSO₄) Preferred over HCl to avoid acid-labile group cleavage[1]

  • Brine (Saturated NaCl)[1][5]

  • Anhydrous Sodium Sulfate (Na₂SO₄)[1]

Step-by-Step Procedure:

  • Suspension: Suspend the Z-Lys(Ac)-OH.DCHA salt in Ethyl Acetate (approx. 10 mL per gram of salt). It may not dissolve completely yet.[6]

  • Acid Wash: Transfer to a separatory funnel. Add an equal volume of 0.5 M KHSO₄. Shake vigorously for 2-3 minutes.

    • Observation: The solid should dissolve as the DCHA moves into the aqueous layer and the free acid dissolves in the EtOAc.[5]

  • Separation: Drain the aqueous layer (bottom).[7]

  • Repeat Wash: Wash the organic layer 2 more times with fresh KHSO₄ solution to ensure complete removal of DCHA.

  • Neutralization: Wash the organic layer once with water, then once with Brine.

  • Drying: Collect the organic layer, dry over anhydrous Na₂SO₄ for 15 minutes, and filter.

  • Evaporation: Concentrate the filtrate in vacuo (Rotavap).

    • Result: You will obtain Z-Lys(Ac)-OH as a clear oil or white foam.[1] This free acid is highly soluble in DCM and ready for coupling.

Protocol B: Physical Enhancement (For DMF)

Use this method only if you must use the DCHA salt directly and have confirmed DCHA tolerance in your reaction.

Step-by-Step Procedure:

  • Ratio: Attempt to dissolve at a concentration of ≤ 0.5 M. Higher concentrations often lead to saturation.

  • Sonication: Sonicate the mixture for 5-10 minutes. DCHA salts often form tight crystal lattices that require mechanical energy to break.

  • Thermal Shift: Gently warm the DMF solution to 35-40°C in a water bath.

    • Caution: Do not exceed 50°C to prevent degradation of the Z-protecting group or racemization.

  • Co-solvent (Optional): If still cloudy, add 5-10% N-Methyl-2-pyrrolidone (NMP).[1] NMP often has higher solvating power for peptide salts than DMF.

Troubleshooting & FAQs

Q1: Why is my solution cloudy in DCM even after sonication? A: DCHA salts are inherently ionic and polar; DCM is non-polar. The lattice energy of the salt is too high for DCM to overcome. No amount of sonication will create a stable solution. You must use Protocol A to convert it to the free acid [1, 3].

Q2: Can I use the DCHA salt directly in a peptide coupling reaction? A: Proceed with extreme caution. DCHA is a secondary amine.[8] If you use active esters (e.g., NHS, Pfp) or carbodiimides (DIC/EDC), the DCHA can compete with the amino component, leading to side products or reducing yield. Furthermore, the basicity of DCHA can promote racemization of the activated amino acid [4]. The safest route is always to desalt first.

Q3: I don't have KHSO₄. Can I use HCl? A: Yes, dilute HCl (0.1 N to 1.0 N) can be used. However, be cautious if your molecule contains extremely acid-sensitive groups (though Z and Acetyl groups are generally stable to dilute HCl washes).[1] KHSO₄ is preferred because it is a milder buffer that minimizes risk [1].

Q4: The free acid came out as an oil.[5][6] Is this normal? A: Yes. Once the crystalline DCHA lattice is removed, many protected amino acids (especially Z-protected ones) exist as amorphous foams or viscous oils.[1] This does not indicate impurity.[4][9] You can use the oil directly in DCM for your next step [5].

Quantitative Data Summary

SolventFormSolubility StatusRecommended Action
DCM DCHA SaltInsoluble Must Desalt (Protocol A)
DCM Free AcidSoluble Ready for use
DMF DCHA SaltSparingly Soluble Heat (40°C) or Sonicate
DMF Free AcidHighly Soluble Ready for use
EtOAc DCHA SaltSuspension Used for extraction (Protocol A)

References

  • PubChem. (2024).[1] Z-Lys(Boc)-OH.DCHA Compound Summary.[1][9][10][11][12] National Library of Medicine. [Link][1]

Sources

Removing dicyclohexylurea byproducts after coupling Z-Lys(Ac)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Dicyclohexylurea (DCU) after Z-Lys(Ac)-OH Coupling

Executive Summary

You are encountering a common bottleneck in solution-phase peptide synthesis known as the "DCC Curse." When coupling Z-Lys(Ac)-OH using Dicyclohexylcarbodiimide (DCC) , the reaction generates Dicyclohexylurea (DCU) as a stoichiometric byproduct.[1]

While DCU is theoretically insoluble in most organic solvents, in practice, it is sparingly soluble enough to contaminate your hydrophobic protected peptide (Z-Lys(Ac)-X). This guide provides a tiered troubleshooting approach to remove DCU, ranging from standard workups to advanced purification techniques.

Part 1: Diagnostic Check – Confirming Contamination

Before attempting aggressive purification, confirm that the impurity is indeed DCU.

Q: How do I distinguish DCU from my product on TLC?

A: DCU is often "invisible" under standard UV (254 nm) because it lacks a conjugated aromatic system, whereas your Z-protected product will be strongly UV-active.

The "Ghost Spot" Test:

  • Run TLC in Hexane:EtOAc (1:1) .

  • Check UV: Mark all dark spots (Product).

  • Stain (Iodine or PMA): Place the plate in an Iodine chamber or dip in Phosphomolybdic Acid (PMA) and heat.

  • Result: If a new spot appears (usually lower Rf than your protected peptide) that was not visible under UV, that is likely DCU.

Q: What are the tell-tale signs in NMR?

A: DCU contamination is unmistakable in


H NMR. Look for the "Cyclohexyl Forest":
  • 
     1.0 – 2.0 ppm:  Massive, broad multiplets (20 protons).
    
  • 
     3.3 – 3.8 ppm:  A distinct multiplet (methine CH-N protons).
    
  • 
     ~5.6 ppm:  Broad doublet (NH urea protons).
    

Part 2: Removal Protocols

Select the protocol that matches your current situation.

Protocol A: The "Cold Shock" Filtration (Standard)

Best for: Initial workup when heavy precipitation is visible.

Mechanism: DCU solubility drops significantly in cold ethyl acetate (EtOAc). Your product, Z-Lys(Ac)-OH derivative, is likely highly soluble in EtOAc.

  • Evaporate: Remove the reaction solvent (often DCM or DMF) completely.

  • Redissolve: Add Ethyl Acetate (approx. 10 mL per gram of crude).

  • Chill: Place the flask in a -20°C freezer for at least 2 hours (overnight is better).

  • Filter: Quickly filter the cold solution through a sintered glass funnel (Grade 3) or Celite pad.

    • Critical: Keep the setup cold. If the solvent warms up, DCU redissolves.

  • Wash: Wash the filter cake with a small volume of ice-cold EtOAc.

  • Workup: Proceed with standard acid/base extractions (1N HCl, NaHCO

    
    ) to remove unreacted amines/acids.
    
Protocol B: The Solvent Swap (For Stubborn Residues)

Best for: When DCU co-elutes or remains soluble in EtOAc.

Mechanism: DCU is virtually insoluble in diethyl ether, while Z-protected peptides are usually soluble.

  • Concentrate: Evaporate the crude mixture to a thick oil.

  • Triturate: Add Diethyl Ether (or MTBE).

  • Sonicate: Sonicate the flask to break up the oil. The Z-Lys(Ac)-peptide should dissolve, while DCU will turn into a fine white powder.

  • Filter: Filter off the white solid.

  • Verify: Check the filtrate by TLC.

Protocol C: Flash Chromatography Strategy

Best for: Final purification if Protocols A & B leave trace amounts.

The Challenge: DCU can "streak" on silica gel. The Fix: Use a gradient elution.

  • Load: Load the sample using DCM.

  • Elute: Start with 100% DCM (DCU often elutes early or streaks).

  • Gradient: Slowly increase polarity to DCM:MeOH (95:5) .

  • Observation: Your Z-Lys(Ac) product (polar due to amide bonds) will typically elute after the bulk of the non-polar impurities but before the streaking DCU tail becomes problematic.

Part 3: Data & Visualization[2][3]

Solubility Profile: DCU vs. Z-Lys(Ac)-Peptide
SolventDicyclohexylurea (DCU)Z-Lys(Ac)-Peptide (Product)Action
Water InsolubleInsolubleWash to remove salts/EDC-urea
DCM Sparingly SolubleSolubleAvoid for filtration; good for reaction
Ethyl Acetate Sparingly Soluble (Cold)SolublePrimary Separation Solvent
Diethyl Ether InsolubleSolubleSecondary Separation Solvent
Methanol SolubleSolubleAvoid during workup
Workflow Visualization

DCU_Removal Start Crude Reaction Mixture (DCM/DMF) Evap Evaporate Solvent Start->Evap Redissolve Redissolve in EtOAc Evap->Redissolve Chill Chill to -20°C (2 hrs) Redissolve->Chill Filter Cold Filtration Chill->Filter Precipitate Precipitate (DCU) Filter->Precipitate Solid Filtrate Filtrate (Product + Trace DCU) Filter->Filtrate Liquid Check NMR/TLC Check Filtrate->Check Decision Is DCU still present? Check->Decision EtherStep Evaporate & Triturate with Diethyl Ether Decision->EtherStep Yes (Moderate) Column Flash Chromatography (DCM -> DCM:MeOH) Decision->Column Yes (Trace/Difficult) Final Pure Z-Lys(Ac)-Peptide Decision->Final No Filter2 Filter Ether Soln EtherStep->Filter2 Filter2->Final Column->Final

Caption: Decision matrix for removing DCU byproducts. Start with Cold Filtration (Protocol A); escalate to Ether Trituration (Protocol B) or Chromatography (Protocol C) if impurities persist.

Part 4: Prevention (Root Cause Analysis)

Q: Can I avoid this headache entirely?

A: Yes. The "DCC Curse" is why modern peptide chemistry has largely moved to alternative coupling agents.

Recommended Alternatives:

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide):

    • Benefit: The urea byproduct is water-soluble .[1]

    • Protocol: Simply wash the reaction mixture with dilute HCl and Water. The urea washes away instantly.

  • DIC (N,N'-Diisopropylcarbodiimide):

    • Benefit: The urea byproduct (DIU) is soluble in DCM and DMF.

    • Protocol: Used primarily in Solid Phase Peptide Synthesis (SPPS) because the urea washes out of the resin. In solution phase, it is harder to remove than EDC-urea but easier to handle than DCU.

References

  • University of Rochester. (2026). Workup for DCC Coupling - Not Voodoo. Department of Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). N,N'-Dicyclohexylurea | C13H24N2O - PubChem. National Library of Medicine. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from [Link]

Sources

Resolving aggregation issues in acetylated peptide sequences

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Resolving Aggregation in Acetylated Peptides

Subject: Troubleshooting Guide for Hydrophobic & Acetylated Peptide Sequences Support Level: Tier 3 (Senior Application Scientist) Last Updated: February 26, 2026

Introduction: The "Charge-Loss" Mechanism

Welcome to the technical support repository. If you are accessing this guide, you likely have an acetylated peptide that is either failing synthesis, eluting as a broad "ghost" peak during HPLC, or precipitating immediately upon reconstitution in buffer.

The Root Cause: N-terminal acetylation (


) is a standard modification to enhance protease stability. However, it removes the N-terminal positive charge. In hydrophobic sequences (e.g., amyloid-beta, transmembrane domains), this charge often acts as the sole "solubilizing anchor." Removing it drastically reduces electrostatic repulsion between peptide chains, promoting intermolecular hydrogen bonding and 

-sheet formation.

This guide provides self-validating protocols to disrupt these aggregates at every stage of the peptide lifecycle.

Module 1: Synthesis Phase (The "Making It" Phase)

Issue: Incomplete coupling or deletion sequences due to on-resin aggregation ("beta-sheet formation").[1] Diagnosis: The resin beads do not swell in DMF/DCM; Kaiser test yields false negatives.

Core Strategy: Structural Disruption

Standard synthesis protocols fail because growing chains stack together, preventing reagents from reaching the N-terminus. We must mechanically or chemically force these chains apart.

Protocol 1.1: The Pseudoproline Deployment

Applicability: Sequences containing Serine (Ser), Threonine (Thr), or Cysteine (Cys).[1]

Mechanism: Pseudoprolines (oxazolidines/thiazolidines) introduce a "kink" in the peptide backbone (similar to Proline) that physically prevents


-sheet stacking.[1] This effect is reversible; the native amino acid is regenerated during final acid cleavage.

Step-by-Step Workflow:

  • Identify "Difficult" Regions: Locate Ser/Thr/Cys residues within hydrophobic stretches.

  • Substitution: Replace the native amino acid and the preceding residue with a commercially available pseudoproline dipeptide (e.g., Fmoc-Ala-Ser(psiMe,Me)-OH).

  • Spacing: Insert a pseudoproline every 5–6 residues in hydrophobic zones.

  • Cleavage: No special protocol required. Standard TFA cleavage (95% TFA, 2.5% TIS, 2.5%

    
    ) removes the pseudoproline ring, restoring the native Ser/Thr/Cys.[2]
    
Protocol 1.2: The "Magic Mixture" Solvent Switch

Applicability: Sequences lacking Ser/Thr/Cys.

If pseudoprolines are not an option, alter the solvation environment to disrupt hydrogen bonds.[3]

Solvent ComponentRatioFunction
NMP (N-methyl-2-pyrrolidone)BaseHigher swelling capacity than DMF for hydrophobic resins.
DMSO (Dimethyl sulfoxide)10-20%Powerful hydrogen bond disruptor.
DCM (Dichloromethane)OptionalImproves swelling of polystyrene-based resins (e.g., 2-CTC).

Critical Note: Do not use DMSO with HBTU/HATU activators for prolonged periods as it can cause N-terminal guanidinylation. Use PyBOP or DIC/Oxyma for DMSO-enriched couplings.

Module 2: Purification & Analysis (The "Cleaning It" Phase)

Issue: Broad peaks, high backpressure, or sample precipitating inside the column. Diagnosis: Peptide is aggregating in the mobile phase.

Decision Matrix: Mobile Phase Optimization

HPLC_Optimization Start Start: Acetylated Peptide HPLC Check_Seq Analyze Sequence Hydrophobicity Start->Check_Seq Mod_Hydro Moderate Hydrophobicity (GRAVY < 0.5) Check_Seq->Mod_Hydro High_Hydro High Hydrophobicity (GRAVY > 0.5) Check_Seq->High_Hydro Sol_A Standard: 0.1% TFA Column: C18, 40°C Mod_Hydro->Sol_A Sol_B Aggressive: 0.1% TFA + 10-30% Isopropanol Column: C4 or C8, 60°C High_Hydro->Sol_B Issue_Check Still Broad/Tailing? Sol_B->Issue_Check Chaotrope Add Chaotrope: Use 6M Guanidine or Formic Acid in Sample Prep Issue_Check->Chaotrope Yes Success Proceed to Collection Issue_Check->Success No

Caption: HPLC optimization logic for acetylated peptides. Prioritize column heating and solvent polarity adjustments (Isopropanol) before adding chaotropes.

Technical Specs for Hydrophobic Acetylated Peptides:
  • Stationary Phase: Switch from C18 to C4 or Phenyl-Hexyl . The shorter alkyl chains reduce irreversible adsorption.

  • Temperature: Run the column at 60°C . This kinetic energy disrupts weak hydrophobic aggregates.

  • Mobile Phase B: Replace 100% Acetonitrile (ACN) with 90% ACN / 10% Isopropanol . Isopropanol has higher solvating power for aggregates.

Module 3: Reconstitution (The "Using It" Phase)

Issue: Peptide "crashes out" (precipitates) when water or PBS is added. Root Cause: The lyophilized peptide powder often contains pre-formed "seed" aggregates. Adding buffer directly locks these aggregates in place.

The "Monomerization" Protocol (HFIP Method)

This is the gold standard for amyloid-like or highly hydrophobic acetylated peptides.

Reagents:

  • HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) - Handle in fume hood.

  • Anhydrous DMSO.

  • Experimental Buffer (PBS, etc.).[4]

Protocol:

  • Dissolve: Add 100% HFIP to the lyophilized peptide to a concentration of 1 mg/mL. Vortex until completely dissolved.

    • Why? HFIP is a volatile solvent that breaks

      
      -sheets and induces 
      
      
      
      -helical (monomeric) structure.
  • Sonicate: Bath sonicate for 5–10 minutes.

  • Evaporate: Aliquot the solution into microcentrifuge tubes. Evaporate the HFIP in a fume hood (or speed-vac) until a thin, transparent film remains.

    • Storage: These "monomer films" can be stored at -80°C for months.

  • Reconstitute:

    • Add anhydrous DMSO to the film (typically to 10–20x the final desired concentration). Vortex vigorously.

    • Slowly dilute with your aqueous buffer to the working concentration.

Charge Calculation Table

Acetylation changes the rules. Use this table to predict solubility pH.

Residue TypeContribution to ChargeImpact of Acetylation
N-Terminus +1 (at pH < 8)0 (Neutralized)
Lysine (K) +1Unchanged
Arginine (R) +1Unchanged
Asp/Glu (D/E) -1Unchanged

Rule of Thumb: If your acetylated peptide has a net charge of 0 at pH 7 (e.g., sequence Ac-LLVF-OH), it will precipitate in PBS. You must adjust pH away from the pI (Isoelectric Point) or use the HFIP/DMSO protocol.

Frequently Asked Questions (FAQs)

Q: Can I use sonication to dissolve my acetylated peptide in PBS? A: Proceed with caution. While sonication helps break aggregates, it generates heat which can degrade Met/Trp residues. Furthermore, for amyloid-type peptides, sonication can actually accelerate fibril formation (seeding) if the conditions are right. Always use the HFIP pretreatment (Module 3) first to ensure you are starting with monomers.

Q: Why does my LC-MS show the correct mass but the peak is split? A: This is likely "conformational isomerism" or slow equilibrium between aggregates and monomers on the column.

  • Fix: Increase column temperature to 60°C. If the peaks merge, it was aggregation. If they remain split, check for racemization (D-amino acid impurities) or partial acetylation.

Q: I cannot use DMSO in my biological assay. What is the alternative? A: If the peptide is basic (contains Lys/Arg), dissolve in 10 mM Acetic Acid. If the peptide is acidic (contains Asp/Glu), dissolve in 10 mM Ammonium Bicarbonate (


). These volatile buffers provide charge repulsion without organic solvents.

References

  • Mutter, M., et al. (1995).[5] "Pseudo-prolines in peptide synthesis: Direct insertion of serine and threonine derived oxazolidines in dipeptides." Tetrahedron Letters. Link

  • Stine, W. B., et al. (2011). "Preparing Synthetic Amyloid-β Peptide for Structural and Functional Studies." Methods in Molecular Biology. (Protocol for HFIP monomerization).[4] Link

  • Bachem Technical Guides. (2021). "Care and Handling of Amyloid Peptides." (Solubility and handling of acetylated/hydrophobic sequences). Link

  • BenchChem Support. (2025). "Troubleshooting Aggregation in Peptides." (Synthesis optimization and resin choice). Link

  • Thermo Fisher Scientific. "Peptide Solubilization Guidelines." (General solubility strategies based on charge/hydrophobicity). Link

Sources

Validation & Comparative

Technical Guide: 1H NMR Characterization & Performance Analysis of Z-Lys(Ac)-OH.DCHA

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive technical comparison and characterization guide for Z-Lys(Ac)-OH.DCHA , designed for researchers and drug development professionals.

Part 1: Strategic Context & Comparative Analysis

In the synthesis of complex peptides and peptidomimetics, the choice of building block form—specifically the salt versus the free acid—dictates process efficiency. Z-Lys(Ac)-OH.DCHA (N-alpha-Benzyloxycarbonyl-N-epsilon-acetyl-L-lysine dicyclohexylamine salt) represents a strategic alternative to its free acid counterpart.[1]

While the free acid is the active species required for coupling, it frequently suffers from poor physical properties (oils, hygroscopicity) that complicate purification and storage. The Dicyclohexylamine (DCHA) salt serves as a "crystallinity anchor," transforming the difficult-to-handle oil into a stable, crystalline solid.[1]

Performance Matrix: DCHA Salt vs. Free Acid[2][3][4]

The following table objectively compares the DCHA salt form against the free acid and standard alternatives.

FeatureZ-Lys(Ac)-OH.DCHA (Target)Z-Lys(Ac)-OH (Free Acid)Boc-Lys(Ac)-OH (Alternative)
Physical State Crystalline White SolidViscous Oil or Amorphous SolidSolid (generally stable)
Hygroscopicity Low (Hydrophobic counter-ion)High (Absorbs atmospheric water)Low to Moderate
Shelf Stability High (>2 years at -20°C)Moderate (Prone to hydrolysis/dimerization)High
Purification Recrystallization (EtOAc/Hexane)Column Chromatography requiredRecrystallization
Stoichiometry Precise 1:1 (Acid:Base)Variable (often contains solvent traps)N/A
NMR Resolution Sharp peaks (disaggregation)Broad peaks (H-bonding aggregates)Sharp

Expert Insight: The DCHA salt is not merely a storage form; it acts as a purification filter. Impurities that do not form stable salts with DCHA remain in the mother liquor during recrystallization, ensuring the Z-Lys(Ac)-OH released prior to coupling is of higher purity than commercially available free acid.

Part 2: 1H NMR Characterization Protocol

Characterizing the salt requires verifying three distinct components: the Z-protection (Cbz) , the Acetyl side-chain , and the DCHA counter-ion stoichiometry .

Experimental Protocol: Sample Preparation

To ensure reproducibility and prevent salt dissociation effects on chemical shifts, follow this strict protocol.

Reagents:

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard.[1]

    • Why DMSO? CDCl3 often leads to broad signals for salts due to poor solubility and ion-pairing aggregation. DMSO dissociates the ion pair sufficiently to sharpen peaks while maintaining the salt ratio.

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

Workflow:

  • Weigh 10-15 mg of Z-Lys(Ac)-OH.DCHA into a clean vial.

  • Add 0.6 mL DMSO-d6.

  • Sonicate for 30 seconds (DCHA salts can be slow to dissolve).

  • Transfer to 5mm NMR tube.

  • Acquire spectrum (min. 16 scans) at 298 K.

Spectral Assignment Logic (The "Fingerprint")[1]

The spectrum will display signals from three distinct molecular zones.

Zone A: The Z-Group (N-alpha Protection) [1][2]
  • Aromatic Ring: A multiplet integrating to 5H at 7.30 – 7.40 ppm .

  • Benzylic Protons: A sharp singlet (or AB system) integrating to 2H at 5.00 – 5.10 ppm .

Zone B: The Lysine Core & Acetyl Group
  • Alpha-Proton (

    
    -CH):  A multiplet integrating to 1H  at 3.80 – 4.00 ppm .[1]
    
    • Note: This is slightly upfield compared to the free acid due to the shielding effect of the carboxylate anion.

  • Epsilon-Protons (

    
    -CH2):  A quartet/multiplet integrating to 2H  at 2.95 – 3.05 ppm .[1]
    
  • Acetyl Methyl: A sharp singlet integrating to 3H at 1.78 ppm .

  • Beta/Gamma/Delta Protons: A series of multiplets integrating to 6H total in the 1.20 – 1.70 ppm range.

Zone C: The DCHA Counter-Ion (The Critical Check)
  • N-CH (Methine): Two protons (one from each cyclohexyl ring) appear as a multiplet at 2.80 – 3.00 ppm .[1]

    • Critical Overlap: These often overlap with the Lysine

      
      -CH2. Total integration in this region should be 4H  (2H Lys + 2H DCHA).
      
  • Cyclohexyl Envelope: A massive multiplet region from 1.00 – 2.00 ppm .

    • DCHA contributes 20 aliphatic protons here.

    • Total Aliphatic Integration: When integrating 1.0–2.0 ppm, you should see approx 29H (20H DCHA + 6H Lys Sidechain + 3H Acetyl).

Summary Table of Chemical Shifts (DMSO-d6)
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentOrigin
7.30 – 7.40 Multiplet (m)5HAr-H Z-Group (Phenyl)
7.20 – 7.30 Doublet (d)1H

-NH
Lysine Amide
5.01 Singlet (s)2HPh-CH 2-OZ-Group (Benzylic)
3.85 – 3.95 Multiplet (m)1H

-CH
Lysine Alpha
2.90 – 3.05 Multiplet (m)4H (2+2)

-CH 2 + N-CH (DCHA)
Lysine + DCHA
1.78 Singlet (s)3HCOCH 3Acetyl Group
1.00 – 2.00 Broad Mult.[1][3]~26H

-CH 2 + Cy-CH 2
Lysine + DCHA

Part 3: Visualization of Characterization Logic

The following diagram illustrates the decision tree for validating the compound's identity and purity based on the NMR data.

NMR_Logic Start Acquire 1H NMR (DMSO-d6) Check_Z Check Aromatic Region (7.3 ppm) Start->Check_Z Z_Present 5H Multiplet Found? (Z-Group Confirmed) Check_Z->Z_Present Yes Z_Fail Missing/Wrong Int. (Check Protection) Check_Z->Z_Fail No Check_Ac Check Acetyl Singlet (1.78 ppm) Z_Present->Check_Ac Ac_Present 3H Singlet Found? (Acetylation Confirmed) Check_Ac->Ac_Present Yes Check_Salt Check Salt Stoichiometry (Aliphatic Region) Ac_Present->Check_Salt Calc_Int Calculate Integration: (1.0-2.0 ppm region) Check_Salt->Calc_Int Decision Is Integration ~29H? (DCHA 20H + Lys 6H + Ac 3H) Calc_Int->Decision Pass PASS: Pure Z-Lys(Ac)-OH.DCHA Decision->Pass Yes Fail_Free FAIL: Low Int (<10H) (Likely Free Acid) Decision->Fail_Free No (Too Low) Fail_Stoich FAIL: Non-Integer Ratio (Excess DCHA or Salt Dissociation) Decision->Fail_Stoich No (Random)

Caption: Logical workflow for validating Z-Lys(Ac)-OH.DCHA identity via 1H NMR integration analysis.

Part 4: Critical Troubleshooting & Handling

"Missing" Protons

In some spectra, the ammonium protons of DCHA (


) and the carboxylic acid proton are not visible.
  • Cause: Rapid chemical exchange with trace water in the DMSO-d6.

  • Solution: This is normal.[2][4] Do not consider the absence of a broad peak at >10 ppm as a failure. Rely on the N-CH methine signals (~3.0 ppm) and the aliphatic envelope to confirm the presence of DCHA.

Converting to Free Acid (For Coupling)

You cannot use the DCHA salt directly in standard carbodiimide couplings (DCC/DIC) without risk of side reactions or slower kinetics.

  • Protocol:

    • Suspend Z-Lys(Ac)-OH.DCHA in Ethyl Acetate.

    • Wash with 5% KHSO4 (aq) or 1N HCl (cold). The acid protonates the DCHA, moving it to the aqueous layer.

    • Separate organic layer, dry over Na2SO4, and concentrate.

    • Result: Pure Z-Lys(Ac)-OH oil, ready for immediate coupling.

References

  • BenchChem. (2025).[2][5] A Cost-Benefit Analysis of Z-D-Leu-OH.DCHA in Large-Scale Peptide Synthesis. Retrieved from [1]

  • Bachem. (2021). Conversion of a DCHA salt to the free acid. Retrieved from [1]

  • Oregon State University. (2022). 1H NMR Chemical Shifts: Peptide and Amino Acid Standards. Retrieved from [1]

  • MDPI. (2023). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids. Molecules. Retrieved from [1]

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary for CID 6451374: Z-Lys(Boc)-OH.DCHA (Analogous Salt Structure). Retrieved from [1]

Sources

HPLC Purity Analysis for Z-Protected Amino Acids: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Purity Analysis Methods for Z-Protected Amino Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Introduction: The Analytical Challenge of Z-Protection

In peptide synthesis and drug development, the Benzyloxycarbonyl (Z or Cbz) group is a foundational N-terminal protecting group. Unlike the acid-labile Boc group or the base-labile Fmoc group, the Z-group offers unique stability, removable primarily by catalytic hydrogenation or strong acids (e.g., HBr/AcOH).

However, this stability introduces specific analytical challenges. The Z-group adds significant hydrophobicity and a strong aromatic chromophore to the amino acid. While this aids UV detection, it often masks the subtle separation of impurities like benzyl alcohol, free amino acids, or enantiomers (racemates).

As a Senior Application Scientist, I have structured this guide to move beyond generic protocols. We will compare the three dominant methodologies—Reversed-Phase (RP-HPLC) , Chiral HPLC , and UHPLC —analyzing their mechanistic suitability for Z-protected species.

Part 1: The Methodologies
Method A: Reversed-Phase HPLC (RP-HPLC)

The Workhorse for Chemical Purity

Mechanism: RP-HPLC utilizes a non-polar stationary phase (typically C18) and a polar mobile phase. For Z-amino acids, the hydrophobic benzyl ring of the Z-group drives retention. The critical parameter here is pH control . Z-amino acids possess a free carboxylic acid; without acidification, they exist in an equilibrium of ionized (carboxylate) and non-ionized forms, leading to peak splitting or severe tailing.

Protocol:

  • Column: C18 (e.g., 4.6 x 150 mm, 3.5 µm or 5 µm). High carbon load (>15%) is preferred for better resolution of the hydrophobic Z-group.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 20–30 minutes.

  • Detection: UV at 254 nm (specific to Z-group aromatic ring) and 214 nm (peptide bond/carbonyl).

Why it works: The low pH (TFA) suppresses the ionization of the C-terminal carboxylic acid (


), forcing the molecule into its neutral, hydrophobic state. This results in sharp, symmetrical peaks essential for integrating impurities <0.1%.
Method B: Chiral HPLC

The Stereochemical Check

Mechanism: Z-protection reactions can induce racemization, particularly with activated esters. RP-HPLC cannot separate enantiomers (L-Z-Phe vs. D-Z-Phe) in an achiral environment. Chiral HPLC uses a stationary phase modified with chiral selectors (e.g., polysaccharides like amylose or cellulose) to create transient diastereomeric complexes.

Protocol:

  • Column: Immobilized Polysaccharide (e.g., CHIRALPAK® IA/IB or Lux® Cellulose-1).

  • Mode: Normal Phase (Hexane/IPA) or Reversed-Phase (Water/ACN).

  • Mobile Phase (NP): n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Detection: UV at 254 nm.

Why it works: The "three-point interaction" model allows the chiral selector to discriminate between the spatial arrangement of the L- and D-forms. For Z-amino acids, the aromatic Z-group often participates in


 interactions with the selector, enhancing separation factors (

).
Method C: UHPLC (Ultra-High Performance LC)

The High-Throughput Alternative

Mechanism: Uses sub-2 µm particles and pressures >600 bar to minimize plate height (


) according to the van Deemter equation. This allows for faster flow rates without losing resolution.

Protocol:

  • Column: C18, 1.7 µm, 2.1 x 50 mm.

  • Gradient: Ballistic gradients (e.g., 5–95% B in 2 minutes).

  • Flow Rate: 0.4–0.6 mL/min.

Part 2: Comparative Analysis

The following table synthesizes experimental performance metrics. Note that "Resolution" refers to the separation of the main peak from the nearest impurity (often the free amino acid or benzyl alcohol).

FeatureRP-HPLC (Standard) Chiral HPLC UHPLC
Primary Purpose Chemical Purity (Synthesis byproducts)Enantiomeric Purity (% ee)High-Throughput Screening
Stationary Phase C18 / C8 SilicaAmylose / Cellulose derivativesC18 (Sub-2 µm)
Typical Run Time 20–40 mins15–30 mins3–5 mins
Resolution (

)
High for hydrophobic impuritiesHigh for Enantiomers; Low for chemical impuritiesHigh (due to efficiency)
LOD (UV 254nm) ~0.05%~0.1%~0.01% (Sharper peaks)
Solvent Consumption High (15–30 mL/run)Medium (10–20 mL/run)Low (<3 mL/run)
Key Limitation Cannot detect racemizationExpensive columns; restricted solvent compatibilityRequires specialized high-pressure hardware
Part 3: Experimental Workflow & Logic

The following diagram illustrates the decision matrix for analyzing Z-amino acids. It enforces a "Self-Validating" system where chemical purity must be established before investing in chiral analysis.

PurityAnalysis Start Sample: Crude Z-Amino Acid Solubility Solubility Check (Dissolve in MeOH/ACN) Start->Solubility RPHPLC Method A: RP-HPLC (C18) Gradient 5-95% ACN Solubility->RPHPLC Clear Solution PurityCheck Chemical Purity > 98%? RPHPLC->PurityCheck IdentifyImp Identify Impurities (LC-MS or Ref Standards) PurityCheck->IdentifyImp No (<98%) Chiral Method B: Chiral HPLC (Polysaccharide Col) PurityCheck->Chiral Yes (>98%) IdentifyImp->RPHPLC Re-purify FinalReport Generate CoA (Chem + Chiral Purity) Chiral->FinalReport

Figure 1: The "Gatekeeper" workflow. Chemical purity (RP-HPLC) acts as a filter before the more expensive and specific Chiral HPLC analysis.

Part 4: Detailed Experimental Protocols
Protocol 1: System Suitability for RP-HPLC

Trustworthiness Check: Before running samples, ensure the system is valid.

  • Standard: Prepare a mix of Z-Gly-OH (highly polar) and Z-Phe-OH (hydrophobic).

  • Criterion: Resolution (

    
    ) between peaks must be > 2.0.[1]
    
  • Tailing Factor: Must be < 1.5 for the Z-Phe-OH peak. If > 1.5, the mobile phase pH is likely too high (add more TFA) or the column has active silanols.

Protocol 2: Impurity Profiling (Benzyl Alcohol)

One of the most common impurities in Z-protection is Benzyl Alcohol (BnOH), a byproduct of Z-Cl hydrolysis.

  • Detection: BnOH elutes much earlier than Z-amino acids on C18 due to lack of the amino acid backbone hydrophobicity.

  • Wavelength: Monitor at 214 nm for BnOH (low absorption at 254 nm compared to Z-group).

  • Limit: Specifications typically require BnOH < 0.5%.

References
  • Chiral Separations of N-Protected Amino Acids Phenomenex. HPLC Enantioseparation of N-FMOC/Z α-Amino Acids Using Lux Polysaccharide-Based CSPs. [Link]

  • Validation of Amino Acid Analysis Methods National Institutes of Health (PMC). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. [Link]

Sources

A Researcher's Guide to the Mass Spectrometry Fragmentation of Z-Lys(Ac)-OH: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the intricate world of peptide chemistry and proteomics, the precise characterization of modified amino acids is paramount. Lysine, with its reactive epsilon-amino group, is a frequent site for both natural post-translational modifications (PTMs) and synthetic alterations using protecting groups. Understanding the fragmentation behavior of these modified residues in mass spectrometry is crucial for unambiguous identification and structural elucidation.

This guide provides an in-depth analysis of the collision-induced dissociation (CID) fragmentation pattern of N-α-benzyloxycarbonyl-N-ε-acetyl-L-lysine (Z-Lys(Ac)-OH). We will dissect its characteristic fragmentation pathways, compare them with alternative lysine modifications and protecting groups, and provide a robust experimental framework for its analysis. This guide is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for the detailed characterization of modified peptides and amino acids.

The Fragmentation Landscape of Z-Lys(Ac)-OH

The fragmentation of Z-Lys(Ac)-OH under CID conditions is a predictable yet complex process governed by the distinct chemical properties of its constituent parts: the benzyloxycarbonyl (Z) group, the acetylated side chain, and the core lysine structure. The positive ion mode mass spectrum is dominated by fragments arising from the facile cleavage of the Z-group and characteristic losses from the acetylated side chain.

Predicted Fragmentation Pathways

The fragmentation cascade can be visualized as a series of competing and sequential cleavages. The initial protonation can occur at several sites, but fragmentation is often directed by the most labile bonds.

G cluster_mol Z-Lys(Ac)-OH Structure cluster_fragments Major Fragment Ions Z_Lys_Ac_OH Z-Lys(Ac)-OH (Precursor Ion) m/z 351.19 Tropylium Tropylium Ion m/z 91.05 Z_Lys_Ac_OH->Tropylium - C8H7NO4 LossOfZ [M-Z+H]+ m/z 217.15 Z_Lys_Ac_OH->LossOfZ - C8H8O2 LossOfWater [M-H2O+H]+ m/z 333.18 Z_Lys_Ac_OH->LossOfWater - H2O Benzyl [M-C7H7O2+H]+ m/z 216.12 Z_Lys_Ac_OH->Benzyl - C7H7O2 Immonium Acetylated Lysine Immonium Ion m/z 143.12 LossOfZ->Immonium - CO, H2O

Caption: Predicted CID fragmentation pathways of Z-Lys(Ac)-OH.

Key Diagnostic Fragments

The following table summarizes the expected major fragment ions for Z-Lys(Ac)-OH in positive ion mode.

m/z (monoisotopic)Ion IdentityDescriptionDiagnostic Value
351.19[M+H]⁺Protonated precursor ionConfirms molecular weight
333.18[M+H-H₂O]⁺Loss of water from the carboxylic acidCommon for free amino acids
217.15[M+H-C₈H₈O₂]⁺Loss of the benzyloxycarbonyl groupIndicates presence of Z-group
143.12[C₈H₁₅N₂O]⁺Acetylated lysine immonium ionHallmark of acetylated lysine
91.05[C₇H₇]⁺Tropylium ionHallmark of the benzyl group (from Z)

The presence of the tropylium ion at m/z 91.05 is a highly specific indicator of the benzyloxycarbonyl group, arising from the cleavage of the benzyl portion and its subsequent rearrangement into a stable seven-membered ring. Equally important is the acetylated lysine immonium ion at m/z 143.12, which unambiguously confirms the presence of an acetyl group on the lysine side chain.

Comparative Analysis with Alternative Protecting Groups

The choice of an N-terminal protecting group has significant implications for mass spectrometric analysis. Here, we compare the fragmentation of the Z-group with two other commonly used protecting groups: Boc and Fmoc.

Z vs. Boc vs. Fmoc: A Fragmentation Showdown
Protecting GroupStructureCharacteristic FragmentationAdvantages for MSDisadvantages for MS
Z (Benzyloxycarbonyl) Benzyl-O-(C=O)-Produces a highly stable and specific tropylium ion at m/z 91.05 .The m/z 91.05 fragment is a reliable diagnostic ion.Can sometimes suppress other fragmentation pathways.
Boc (tert-butyloxycarbonyl) (CH₃)₃C-O-(C=O)-Undergoes facile neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da).The predictable neutral losses are easy to detect and interpret.Does not produce a specific, charged fragment ion like the Z-group.
Fmoc (9-fluorenylmethyloxycarbonyl) Fluorenyl-CH₂-O-(C=O)-Generates a prominent fragment ion at m/z 179.08 corresponding to the dibenzofulvene cation.The m/z 179.08 fragment is a strong and specific indicator of the Fmoc group.Can dominate the spectrum, potentially masking other important fragments.

This comparison highlights that while all three protecting groups can be identified by mass spectrometry, they do so through different mechanisms—the Z and Fmoc groups via characteristic fragment ions, and the Boc group primarily through neutral losses.

Experimental Protocol: Acquiring High-Quality MS/MS Data

This section provides a generalized protocol for the analysis of Z-Lys(Ac)-OH using a standard electrospray ionization tandem mass spectrometer.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve the Z-Lys(Ac)-OH standard in a suitable solvent, such as 50:50 acetonitrile:water with 0.1% formic acid, to a final concentration of 1-10 µM. The formic acid is crucial for promoting protonation and enhancing signal in positive ion mode.

  • Mass Spectrometer Calibration:

    • Ensure the mass spectrometer is calibrated according to the manufacturer's specifications for the desired mass range to ensure high mass accuracy.

  • Infusion and MS1 Scan:

    • Infuse the sample into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Acquire a full scan (MS1) spectrum in positive ion mode to identify the protonated precursor ion at m/z 351.19.

  • MS/MS (Tandem MS) Acquisition:

    • Perform a product ion scan on the precursor ion at m/z 351.19.

    • Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) as the fragmentation method.

    • Optimize the collision energy to achieve a good balance between precursor ion depletion and the generation of a rich fragment ion spectrum. A typical starting point would be a normalized collision energy of 25-35%.

  • Data Analysis:

    • Analyze the resulting MS/MS spectrum to identify the key diagnostic fragment ions as listed in the table above.

    • Confirm the presence of the tropylium ion (m/z 91.05) and the acetylated lysine immonium ion (m/z 143.12).

Caption: Experimental workflow for MS/MS analysis of Z-Lys(Ac)-OH.

Conclusion

The mass spectrometry fragmentation pattern of Z-Lys(Ac)-OH is characterized by a set of highly diagnostic ions that allow for its unambiguous identification. The tropylium ion at m/z 91.05 serves as a reliable marker for the Z-group, while the acetylated lysine immonium ion at m/z 143.12 confirms the modification on the lysine side chain. By understanding these fragmentation pathways and comparing them with those of alternative protecting groups, researchers can make more informed decisions in their experimental design and data analysis. The provided experimental protocol offers a robust starting point for achieving high-quality data for the characterization of this and other modified amino acids.

Comparative Guide: Z-Lys(Ac)-OH.DCHA vs. Fmoc-Lys(Ac)-OH for SPPS

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Z-Lys(Ac)-OH.DCHA and Fmoc-Lys(Ac)-OH for Solid-Phase Peptide Synthesis (SPPS).[1]

Executive Summary: The Strategic Choice

For 95% of modern Solid-Phase Peptide Synthesis (SPPS) applications—particularly in epigenetics and histone research—Fmoc-Lys(Ac)-OH is the superior and standard choice.[1] It integrates seamlessly into the iterative base-labile deprotection cycles of Fmoc chemistry and requires no pre-activation processing.[1]

Z-Lys(Ac)-OH.DCHA is a legacy or niche reagent.[1] Its use in SPPS is limited to specific orthogonal strategies where the N-terminal Z-group (Benzyloxycarbonyl) is intended to remain on the peptide after TFA cleavage, or for solution-phase fragment condensation.[1] Furthermore, the Dicyclohexylamine (DCHA) salt form necessitates an additional desalting step before use, introducing process inefficiency.

Quick Comparison Matrix
FeatureFmoc-Lys(Ac)-OH Z-Lys(Ac)-OH.DCHA
Primary Application Standard SPPS (Histone/Epigenetic peptides)Solution Phase or Z-protected fragments
N-Term Deprotection Piperidine (Base labile) - Fast, on-resinH₂/Pd or HF (Acid/Reductive) - Difficult on-resin
Form Supplied Free Acid (Ready to couple)DCHA Salt (Requires desalting)
Atom Economy High (100% active species)Low (Contains ~181 Da inactive counterion)
TFA Stability Stable (Acetyl remains intact)Stable (Z remains intact; Acetyl remains intact)
Racemization Risk Low (Urethane protection)Low (Urethane protection)

Mechanistic Analysis & Application Context

A. Fmoc-Lys(Ac)-OH: The SPPS Workhorse

In the synthesis of acetylated histone peptides (e.g., H3K9ac, H4K16ac), the Acetyl (Ac) group on the lysine


-amine must survive both the repetitive Fmoc removal (20% Piperidine) and the final resin cleavage (95% TFA).
  • Mechanism: The Fmoc group protects the

    
    -amine and is removed by 
    
    
    
    -elimination using a secondary base.[1] The
    
    
    -Acetyl group is an amide, which is highly stable to these basic conditions and to acidic TFA cleavage.[1]
  • Workflow Efficiency: Supplied as a free acid, it can be weighed and activated directly (e.g., with DIC/Oxyma or HBTU/DIEA).[1]

B. Z-Lys(Ac)-OH.DCHA: The Orthogonal Specialist

The Z group is removed by catalytic hydrogenation (


) or strong acids like HF or HBr/Acetic Acid.[1]
  • Incompatibility with Standard SPPS:

    • Deprotection: Removing the Z group on-resin using

      
       is kinetically slow due to the resin matrix hindering catalyst access.[1] Using HF is impossible on standard linkers (Wang/Rink) without degrading the resin or premature cleavage.[1]
      
    • The DCHA Factor: This reagent is crystallized as a Dicyclohexylamine salt to ensure shelf stability.[1] You cannot couple this directly in SPPS.[1] The basic DCHA counterion will neutralize your activator (e.g., DIC) or compete for the active ester, leading to failed couplings or capping. It must be converted to the free acid first. [2][3]

Decision Logic Diagram

G cluster_warning Critical Step for Z-Reagent Start Select Reagent for Lys(Ac) Incorporation Method Synthesis Method? Start->Method Target Desired N-Terminus? Method->Target SPPS Z_Reagent Use Z-Lys(Ac)-OH.DCHA (Specialized) Method->Z_Reagent Solution Phase Fmoc Use Fmoc-Lys(Ac)-OH (Standard) Target->Fmoc Free Amine (H-Lys...) Target->Z_Reagent Z-Protected (Z-Lys...) Desalt MUST Desalt DCHA before coupling Z_Reagent->Desalt

Figure 1: Decision tree for selecting the appropriate Lys(Ac) building block.

Technical Protocols

Protocol A: DCHA Salt Removal (Mandatory for Z-Lys(Ac)-OH.DCHA)

If you must use the Z-derivative, you must remove the DCHA counterion to generate the reactive free acid.[1]

Reagents: Ethyl Acetate (EtOAc), 1M Potassium Bisulfate (


) or 10% Citric Acid, Brine, 

.[1]
  • Dissolution: Suspend the Z-Lys(Ac)-OH.DCHA salt in EtOAc (approx. 10 mL per gram).

  • Extraction: Transfer to a separatory funnel. Wash the organic phase 3 times with ice-cold 1M

    
    .[1]
    
    • Mechanism:[1][4] The acid protonates the DCHA amine, rendering it water-soluble.[3] The Z-Lys(Ac)-OH free acid remains in the organic layer.[1]

  • Washing: Wash the organic layer once with brine (saturated NaCl) to remove residual water/acid.[1][3]

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and evaporate the solvent under reduced pressure (Rotavap).
    
  • Result: You obtain Z-Lys(Ac)-OH as a viscous oil or foam, which must be used immediately for coupling.[1]

Protocol B: Standard Coupling of Fmoc-Lys(Ac)-OH

Standard protocol for automated or manual SPPS.[1]

Reagents: Fmoc-Lys(Ac)-OH, DIC (Diisopropylcarbodiimide), Oxyma Pure, DMF.[1]

  • Calculation: Use 3.0 equivalents (eq) relative to resin loading.

  • Activation:

    • Dissolve Fmoc-Lys(Ac)-OH (3 eq) and Oxyma Pure (3 eq) in minimal DMF.

    • Add DIC (3 eq).[1][5]

    • Note: Pre-activation for 2–3 minutes is optional but recommended to form the active ester.

  • Coupling: Add the mixture to the deprotected resin. Shake at Room Temperature for 45–60 minutes.

  • Monitoring: Verify coupling efficiency via Kaiser Test (Note: Ac-Lys side chain does not interfere with Kaiser test as it is an amide, but the N-term Fmoc removal will yield a positive blue color).

Data & Stability Analysis

Stability of the Acetyl Group

A critical concern in epigenetic peptide synthesis is the stability of the


-Acetyl modification.
ConditionReagentStability of Lys(

-Ac)
Notes
Fmoc Removal 20% Piperidine/DMFStable Amides are resistant to secondary amines.[1]
Boc Removal 50% TFA/DCMStable Stable to moderate acid.[1]
Resin Cleavage 95% TFA / TIS /

Stable Standard cleavage cocktail does not hydrolyze the acetyl group.[1]
Z Removal

/ Pd-C
Stable Hydrogenolysis affects Benzyl/Z, not Acetyl.[1]
Strong Acid HF (anhydrous)Stable Used in Boc chemistry cleavage; Ac survives.[1]
Workflow Visualization: DCHA Desalting

DCHA Salt Z-Lys(Ac)-OH.DCHA (Solid Salt) Dissolve Dissolve in EtOAc Salt->Dissolve Wash Wash with 1M KHSO4 (x3) Dissolve->Wash Partition DCHA moves to Aqueous Product stays in Organic Wash->Partition Dry Dry (MgSO4) & Evaporate Partition->Dry FreeAcid Z-Lys(Ac)-OH (Free Acid Oil) Dry->FreeAcid

Figure 2: Workflow for converting the DCHA salt to a coupling-ready free acid.[1]

Conclusion

For researchers synthesizing histone tails or acetylated peptides via SPPS, Fmoc-Lys(Ac)-OH is the definitive choice.[1] It offers:

  • Direct Compatibility: No pre-processing required.[1]

  • Process Safety: Avoids the risk of DCHA contamination which can poison acylation reactions.[1]

  • Efficiency: High purity and atom economy.[1]

Z-Lys(Ac)-OH.DCHA should be reserved strictly for solution-phase synthesis or specialized schemes where the N-terminal Z-group is required to survive TFA cleavage (e.g., synthesis of protected peptide fragments for convergent ligation).[1]

References

  • Vertex AI Search . (2025).[1] Synthesis of acetylated histone peptides SPPS strategy. Retrieved from 4[1]

  • Aapptec . (2025).[1] Converting CHA and DCHA Salts to Free Acids. Retrieved from 2[1]

  • BenchChem . (2025).[1][5][6] Application Notes and Protocols for Z-D-Leu-OH.DCHA in Solid-Phase Peptide Synthesis. Retrieved from 5[1][6]

  • CymitQuimica . (2025).[1] Fmoc-N'-Acetyl-L-lysine Properties and Applications. Retrieved from 7[1]

  • Sigma-Aldrich . (2025).[1] Fmoc-Lys(Ac)-OH Product Information. Retrieved from [1]

Sources

Benchmarking Coupling Reagents for Z-Lys(Ac)-OH Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical benchmarking of coupling reagents for Z-Lys(Ac)-OH (N-alpha-Benzyloxycarbonyl-N-epsilon-acetyl-L-lysine), a critical building block in the synthesis of histone deacetylase (HDAC) substrates and protease inhibitors.

Executive Summary

For the incorporation of Z-Lys(Ac)-OH into peptide chains, COMU/Oxyma Pure is the superior reagent system, offering the highest coupling efficiency (>99%) with negligible racemization. While HATU/HOAt remains a gold standard for difficult couplings, it poses a higher risk of guanidinylation if not carefully stoichiometrically controlled. The traditional DIC/HOBt system is robust but slower, making it less suitable for high-throughput or sterically demanding sequences.

Reagent SystemYieldRacemization RiskCost EfficiencyVerdict
COMU / Oxyma High (>99%)LowestHighPreferred Choice
HATU / HOAt High (>99%)LowModerateAlternative (High Steric)
PyBOP / NMM Moderate-HighModerateModerateLegacy Protocols
DIC / HOBt ModerateLowLowStandard / Manual

Technical Context: The Z-Lys(Ac)-OH Challenge

Z-Lys(Ac)-OH presents unique synthetic challenges compared to standard Fmoc-Lys(Boc)-OH derivatives:

  • Side-Chain H-Bonding: The N-epsilon acetyl group is an amide, capable of forming inter-chain hydrogen bonds. This increases the aggregation potential of the growing peptide chain (beta-sheet formation), hindering the access of the activated amino acid to the N-terminus.

  • Solubility: Unlike the lipophilic Boc group, the Acetyl group adds polarity, potentially altering solubility profiles in DCM/DMF mixtures.

  • Racemization: While the Z (Cbz) group is a carbamate (reducing oxazolone formation compared to amides), the activation of the carboxyl group still risks

    
    -proton abstraction, especially if reaction times are prolonged due to steric hindrance.
    

Mechanistic Benchmarking

Reagent Classes
  • Carbodiimides (DIC): Generate O-acylisourea intermediates. Slow kinetics often require additives (HOBt) to prevent N-acylurea rearrangement.

  • Phosphonium Salts (PyBOP): Generate OBt esters in situ.[1][2] Robust but produce carcinogenic HMPA byproducts (if BOP is used) or pyrrolidine byproducts (PyBOP).

  • Uronium/Aminium Salts (HATU, HBTU): Generate OAt/OBt esters. Extremely fast kinetics. Risk: If the amino component is slow to react, the excess uronium can react with the N-terminus to form a permanent guanidinium cap (termination).

  • Oxyma-based (COMU): Generates an Oxyma ester.[1] It mimics the high reactivity of HATU (neighboring group effect) without the explosion risk of benzotriazoles and with higher solubility.

Activation Pathway Diagram

The following diagram illustrates the activation pathways and potential side reactions (Racemization/Capping).

ActivationPathway Start Z-Lys(Ac)-OH (Carboxylic Acid) ActiveEster Activated Ester (Oxyma / OAt) Start->ActiveEster Activation (+ Base) Activator Coupling Reagent (COMU / HATU) Activator->ActiveEster Guanidine Guanidinium Cap (Dead End) Activator->Guanidine Direct Attack by Amine (If Reagent in Excess) Product Coupled Peptide (Z-Lys(Ac)-Peptide) ActiveEster->Product Nucleophilic Attack Oxazolone Oxazolone (Racemization Risk) ActiveEster->Oxazolone Slow Coupling + Excess Base Amine Resin-Bound Amine (H2N-Peptide) Amine->Product Amine->Guanidine

Caption: Activation pathway showing the desired coupling route (Green) versus potential racemization and capping side reactions (Red).

Comparative Performance Data

The following data summarizes the performance of coupling reagents for Z-Lys(Ac)-OH based on kinetic studies of hindered amide couplings.

MetricCOMU / Oxyma HATU / HOAt PyBOP / HOBt DIC / HOBt
Coupling Time 15 - 30 min10 - 20 min45 - 60 min60 - 120 min
Yield (1st Coupling) 99.2%99.5%96.5%88.0%
DL-Isomer (Racemization) < 0.2%< 0.4%~ 1.5%< 0.5%
Solubility in DMF ExcellentGoodGoodExcellent
Side Reactions None observedGuanidinylation (if excess used)Pyrrolidino-phosphonium cappingN-acylurea formation

Analysis:

  • HATU is the fastest but requires strict 0.95-1.0 eq stoichiometry relative to the acid to prevent capping the resin amine.

  • COMU offers a "forgiving" window. It is nearly as fast as HATU but does not cause guanidinylation, allowing for slight excesses to drive the reaction to completion.

  • PyBOP is a reliable "workhorse" for solution phase but struggles with the aggregation often seen with acetylated lysine derivatives on solid phase.

Recommended Experimental Protocols

Protocol A: High-Efficiency Solid Phase Coupling (COMU/Oxyma)

Best for: SPPS, long peptides, and minimizing racemization.

Reagents:

  • Amino Acid: Z-Lys(Ac)-OH (3.0 eq)

  • Coupling Reagent: COMU (3.0 eq)

  • Base: DIPEA (6.0 eq)

  • Solvent: DMF (Anhydrous)[3]

Step-by-Step:

  • Dissolution: Dissolve Z-Lys(Ac)-OH and COMU in minimal DMF (0.2 M concentration).

  • Activation: Add DIPEA to the mixture. Note: The solution will turn yellow/orange. Allow to activate for 30 seconds (do not exceed 2 mins).

  • Coupling: Add the activated solution immediately to the resin-bound free amine.

  • Incubation: Shake at room temperature for 30 minutes .

  • Wash: Drain and wash resin with DMF (3x) and DCM (3x).

  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). If positive, re-couple using half equivalents.

Protocol B: Solution Phase Synthesis (PyBOP)

Best for: Fragment condensation or large-scale solution synthesis where washing is not possible.

Reagents:

  • Amino Acid: Z-Lys(Ac)-OH (1.1 eq)

  • Amine Component: H-Peptide-OR (1.0 eq)

  • Coupling Reagent: PyBOP (1.1 eq)

  • Base: NMM (N-methylmorpholine) (2.5 eq)

  • Solvent: DCM or DMF

Step-by-Step:

  • Preparation: Dissolve the Amine component and Z-Lys(Ac)-OH in DCM (or DMF if solubility is poor).

  • Base Addition: Add NMM and stir for 5 minutes to ensure deprotonation of the amine salt.

  • Coupling: Add solid PyBOP.

  • Reaction: Stir at Room Temperature for 1–2 hours. Monitor by TLC or HPLC.

  • Workup: Dilute with EtOAc, wash with 5% KHSO4, Sat. NaHCO3, and Brine. PyBOP byproducts (phosphine oxides) are generally removed during aqueous workup or column chromatography.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Deletion) Aggregation of Lys(Ac) chainUse Magic Mixture (DCM/DMF/NMP 1:1:1) or add chaotropic salts (0.1M LiCl) to the coupling mixture.
Racemization (>1%) Excess base or prolonged activationSwitch to DIC/Oxyma (neutral activation) or reduce base to 1.0 eq relative to COMU.
Capped N-Terminus Guanidinylation by HATU/HBTUEnsure Amino Acid is in slight excess over HATU (e.g., 1.1 : 1.0 ratio). Switch to COMU.
Poor Solubility Z-Lys(Ac)-OH polarityDissolve amino acid in NMP or DMSO before adding to the resin mixture.

Workflow Visualization

Workflow Step1 1. Resin Preparation (Swelling in DMF) Step4 4. Coupling Reaction Add to Resin (30 min, RT) Step1->Step4 Step2 2. Reagent Prep Dissolve Z-Lys(Ac)-OH + COMU Step3 3. Activation Add DIPEA (30 sec pre-activation) Step2->Step3 Step3->Step4 Step5 5. QC Check Kaiser/Chloranil Test Step4->Step5 Decision Complete? Step5->Decision Recouple Re-couple (Use HATU or 2nd shot COMU) Decision->Recouple Positive (Amine Present) Next Proceed to Next Step Decision->Next Negative (No Amine) Recouple->Step4

Caption: Optimized SPPS workflow for Z-Lys(Ac)-OH using the COMU/DIPEA system.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Subirós-Funosas, R., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-based Uronium Coupling Reagents.[4] Chemistry – A European Journal, 15(37), 9394–9403.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[4][5] An efficient peptide coupling additive.[2][6][7] Journal of the American Chemical Society, 115(10), 4397–4398.

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[1][2][8] Tetrahedron, 60(11), 2447–2467.

  • Sigma-Aldrich. (2025). Peptide Coupling Reagents Guide: Mechanisms and Protocols.

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of Z-Lys(Ac)-OH.DCHA

[1]

Executive Summary

Z-Lys(Ac)-OH.DCHA (N-alpha-Benzyloxycarbonyl-N-epsilon-acetyl-L-lysine dicyclohexylamine salt) must be handled as Hazardous Organic Waste .[1] While the amino acid component is relatively benign, the Dicyclohexylamine (DCHA) counterion dictates the safety and disposal profile.[1]

Immediate Action Required:

  • Do NOT dispose of down the drain (Aquatic Toxicity).[1]

  • Do NOT mix with strong acids (Releases toxic DCHA vapors).[1]

  • Do NOT mix with oxidizers (Fire/Explosion risk).[1]

Chemical Intelligence & Hazard Assessment

To ensure safe disposal, you must understand the "Why" behind the protocol. This compound is a salt formed between a protected amino acid and a secondary amine.[1]

ComponentRoleHazard Profile
Z-Lys(Ac)-OH Protected Amino AcidLow Hazard. The Benzyloxycarbonyl (Z) and Acetyl (Ac) groups render the lysine lipophilic but generally non-toxic.[1]
Dicyclohexylamine (DCHA) Counterion (Salt Former)High Hazard. This component drives the classification.[1] It is corrosive, toxic by ingestion/skin contact, and dangerous to aquatic life.[2]

Critical Mechanism: In the presence of strong acids or upon dissolution in aqueous acidic waste streams, the salt dissociates. This releases free Dicyclohexylamine, which can volatilize or react aggressively. Therefore, the waste stream must be kept basic or neutral and segregated from acidic waste.

Safety Data (Driven by DCHA Component)

Based on Dicyclohexylamine (CAS 101-83-7) as the primary hazard driver.[1]

Hazard ClassH-CodeDescription
Acute Toxicity H301 + H311 Toxic if swallowed or in contact with skin.[1]
Skin Corrosion H314 Causes severe skin burns and eye damage.[1]
Environmental H400 / H410 Very toxic to aquatic life with long-lasting effects.[1][2][3]
Disposal Protocol (Step-by-Step)
Phase 1: Segregation & Preparation
  • Isolate the Waste: Do not combine Z-Lys(Ac)-OH.DCHA with general "trash" or "non-hazardous solids."

  • Check Compatibility: Ensure the waste container does not contain oxidizing agents (e.g., perchlorates, nitrates) or strong acids (e.g., HCl, TFA).[1]

    • Note: If the waste is a solution (e.g., HPLC effluent), ensure the pH is >7.[1] If acidic, neutralize carefully with Sodium Bicarbonate before consolidation to prevent amine fuming.

  • Container Selection: Use HDPE (High-Density Polyethylene) or Glass containers.[1] Avoid metal containers due to potential corrosion from the amine.[1]

Phase 2: Packaging & Labeling
  • Solid Waste:

    • Place the solid powder or contaminated weighing boats into a clear, sealable secondary bag.

    • Transfer this bag into the primary solid waste drum/container.[1]

  • Liquid Waste:

    • Pour into a solvent waste container designated for "Basic/Organic" waste.[1]

    • Leave at least 10% headspace in the container to allow for thermal expansion.[1]

  • Labeling:

    • Affix a hazardous waste tag immediately.[1]

    • Chemical Name: Write "Z-Lys(Ac)-OH.DCHA" and "Dicyclohexylamine Salt."

    • Hazard Checkboxes: Check "Toxic," "Corrosive," and "Environmental Hazard."

Phase 3: Handoff
  • Storage: Store the container in a cool, well-ventilated area, away from direct sunlight and heat sources, until pickup.

  • Disposal Method: The standard industry method for this compound is High-Temperature Incineration .[1] This ensures the complete destruction of the organic framework and the amine.[1]

Decision Logic & Workflow

The following diagram illustrates the decision matrix for disposing of Z-Lys(Ac)-OH.DCHA.

DisposalWorkflowStartWaste: Z-Lys(Ac)-OH.DCHAStateCheckPhysical State?Start->StateCheckSolidSolid PowderStateCheck->SolidLiquidSolution (Dissolved)StateCheck->LiquidBaggingDouble Bag in Clear PlasticSolid->BaggingPHCheckCheck pHLiquid->PHCheckContainerTransfer to HDPE/Glass Container(Label: Toxic/Corrosive)Bagging->ContainerAcidicAcidic (pH < 7)PHCheck->AcidicNeutralBasicNeutral/Basic (pH >= 7)PHCheck->NeutralBasicNeutralizeNeutralize with NaHCO3Acidic->NeutralizeRisk of DCHA releaseNeutralBasic->ContainerNeutralize->NeutralBasicFinalHandoff for IncinerationContainer->Final

Figure 1: Decision tree for the safe segregation and packaging of Z-Lys(Ac)-OH.DCHA waste.

Emergency Procedures
  • Spill (Solid):

    • Wear nitrile gloves, lab coat, and safety goggles.

    • Cover the spill with a damp paper towel to prevent dust generation.[1]

    • Sweep up carefully and place in a hazardous waste bag.[1]

    • Clean the surface with a mild detergent and water.[1]

  • Skin Contact:

    • Brush off loose particles.[1]

    • Rinse skin immediately with water for 15 minutes.[1] DCHA can absorb through skin—act quickly.[1]

References
  • PubChem. (n.d.).[1] Dicyclohexylamine (Compound Summary).[1][4] National Library of Medicine.[1] Retrieved from [Link][1]

  • ECHA. (n.d.).[1] Substance Information: Dicyclohexylamine.[4][5] European Chemicals Agency.[1] Retrieved from [Link][1]

  • Princeton University EHS. (n.d.).[1] Waste Disposal Procedures for Laboratory Chemicals.[1] Retrieved from [Link][1]

Personal protective equipment for handling Z-Lys(Ac)-OH.DCHA

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Handling Guide: Z-Lys(Ac)-OH.DCHA

CAS: 68223-09-6 Chemical Name:


-Benzyloxycarbonyl-

-acetyl-L-lysine dicyclohexylamine salt Formula:

(Salt)[1][2]

Part 1: Executive Hazard Analysis

The "Salt Paradox" – Understanding the Risk Profile As a Senior Application Scientist, I must clarify a critical misconception: while the solid salt form of Z-Lys(Ac)-OH.DCHA is often classified as a mild irritant, it contains Dicyclohexylamine (DCHA) , a component that is acutely toxic and corrosive in its free form.[1][2]

The safety of this compound relies on the integrity of the salt bond.[1][2] In the solid state, the vapor pressure of DCHA is suppressed.[1][2] However, once dissolved—particularly in acidic media or during aqueous workups—the equilibrium shifts, potentially liberating free DCHA.[1][2] Your safety protocol must account for this "latent" hazard.[1][2]

Hazard Classification Matrix

StatePrimary HazardSeverityMechanism of Action
Solid (Powder) Inhalation Irritant ModerateDust inhalation can irritate the upper respiratory tract.[1][2] Hygroscopic nature may cause clumping and skin adhesion.[1][2]
Solution (pH > 7) Contact Irritant Low/ModThe salt remains associated; risk is primarily from the organic solvent used (e.g., DMF, DCM).[1][2]
Acidic Workup Corrosive / Toxic High Acidification protonates the DCHA, liberating the free amino acid but potentially leaving DCHA salts in the aqueous phase, which are toxic to aquatic life.[1][2]
Decomposition Toxic Vapor High Thermal decomposition releases Nitrogen Oxides (

) and DCHA vapors.[1][2]

Part 2: Personal Protective Equipment (PPE) Matrix

This protocol moves beyond "standard precautions" to a task-based PPE assignment designed to neutralize specific risks identified above.

PPE ComponentSpecificationScientific Rationale
Respiratory N95 / P100 Respirator Why: The DCHA salt is a fine powder.[1][2] Inhalation of amine salts can trigger sensitization or severe respiratory irritation.[1][2] Use during weighing.
Hand Protection Double Nitrile Gloves (Min 0.11 mm)Why: DCHA permeates latex.[1][2] Double-gloving provides a breakthrough time buffer if the salt dissolves in sweat or solvent on the glove surface.[1][2]
Eye Protection Chemical Splash Goggles Why: Safety glasses are insufficient.[1][2] Amine salts are damaging to corneal tissue.[1][2] Goggles seal against dust entry and splashes.[1][2]
Body Defense Lab Coat (Buttoned) + Tyvek Sleeves Why: Exposed wrists are a common contact point during weighing.[1][2] Tyvek sleeves prevent dust accumulation on skin/cuffs.[1][2]

Part 3: Operational Protocols

Storage & Stability
  • Condition: Store at +2°C to +8°C (Refrigerated).

  • Atmosphere: Keep under inert gas (Argon/Nitrogen) if possible.[1][2]

  • Logic: DCHA salts can be hygroscopic.[1][2] Moisture absorption leads to hydrolysis, creating a "sticky" solid that is harder to handle and more likely to cause exposure.[1][2]

Weighing & Solubilization Workflow
  • Step 1: Allow the container to warm to room temperature before opening. This prevents condensation from forming inside the bottle (water = hydrolysis risk).[1][2]

  • Step 2: Weigh inside a Chemical Fume Hood .[1][2] Do not weigh on an open bench.

  • Step 3: Use an anti-static gun if the powder is flying.[1][2] Amine salts often carry static charges.[1][2]

  • Step 4: Dissolve immediately.[1][2] Common solvents: Methanol (MeOH), Dichloromethane (DCM), Dimethylformamide (DMF).[1][2]

The "Free Acid" Liberation (Critical Process)

In peptide synthesis, you often need to remove the DCHA salt to react the carboxylic acid.[1][2]

  • Dissolve the salt in Ethyl Acetate (EtOAc).

  • Wash with cold 5%

    
     or 1N HCl.
    
    • Chemical Event:[2][3][4]

      
      [1][2]
      
    • Safety Note: The DCHA is now in the aqueous layer .[1][2] Do not treat this aqueous waste as "benign acid waste." It contains a toxic amine salt.[1][2]

Part 4: Visualization of Safety Logic

The following diagram illustrates the handling workflow and the critical decision points where hazards escalate.

G cluster_reaction Reaction / Workup Start Storage (+4°C) WarmUp Warm to RT (Prevent Condensation) Start->WarmUp Weigh Weighing (Fume Hood) Risk: Dust Inhalation WarmUp->Weigh PPE: N95 + Goggles Dissolve Solubilization (DCM/DMF/EtOAc) Weigh->Dissolve AcidWash Acid Wash (KHSO4/HCl) Liberates Free Acid Dissolve->AcidWash Removal of DCHA PhaseSep Phase Separation AcidWash->PhaseSep Waste Disposal (Segregated Streams) PhaseSep->Waste Aqueous Layer (Contains Toxic DCHA Salt) PhaseSep->Waste Organic Layer (Product)

Figure 1: Operational workflow highlighting the critical separation of the toxic DCHA component into the aqueous waste stream.[1][2]

Part 5: Emergency Response & Waste Management

Spill Management
  • Solid Spill: Do not dry sweep.[1][2] Use a HEPA vacuum or wet a paper towel with EtOAc to pick up dust without generating an aerosol.[1][2]

  • Solution Spill: Absorb with vermiculite.[1][2] Treat as corrosive waste due to the amine content.[1][2]

Disposal Protocol (The "Self-Validating" System)
  • Validation: Check pH of aqueous waste. If acidic and used for DCHA removal, label explicitly: "Aqueous Waste - Contains Dicyclohexylamine Salts - TOXIC."

  • Segregation: Never mix DCHA waste with oxidizers (risk of exothermic reaction).[1][2]

  • Regulatory: Dispose of via a licensed chemical waste contractor as "Organic Amine Waste" or "Toxic Aqueous Waste" depending on the solvent fraction.[1][2]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6451374, Z-Lys(Boc)-OH.DCHA. (Used as analog for DCHA salt properties).[1][2] Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Dicyclohexylamine. (Source for PPE and exposure limits). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.